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Core Science & Biosynthesis

Foundational

Stereochemical Elucidation and Synthetic Utility of (2R)-2,6-Dimethylheptan-1-ol: A Technical Whitepaper

Executive Summary (2R)-2,6-dimethylheptan-1-ol is a versatile chiral building block utilized extensively in the asymmetric synthesis of complex natural products and fragrance molecules. Most notably, it serves as the cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2,6-dimethylheptan-1-ol is a versatile chiral building block utilized extensively in the asymmetric synthesis of complex natural products and fragrance molecules. Most notably, it serves as the critical C8 right-hand synthon in the total synthesis of the sex pheromone of the tea tussock moth (Euproctis pseudoconspersa)[1].

Determining and preserving the absolute configuration of this molecule is paramount for drug development and agrochemical professionals. Because the stereocenter is located at the C2 position (a β-chiral primary alcohol), traditional NMR-based stereochemical assignments often fail. This whitepaper details the causality behind advanced stereochemical elucidation techniques—specifically Vibrational Circular Dichroism (VCD) and the Competing Enantioselective Conversion (CEC) method—and provides field-proven, self-validating protocols for its synthetic application.

The Stereochemical Challenge: β-Chiral Primary Alcohols

Assigning the absolute configuration of primary alcohols with a stereocenter at the C2 position presents a unique analytical hurdle[2].

Traditional relies on the anisotropic shielding effect of the phenyl ring in the MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) derivative[3]. However, in primary alcohols like (2R)-2,6-dimethylheptan-1-ol, the chiral center is situated one bond further away from the ester linkage compared to secondary alcohols. This increased spatial distance significantly attenuates the Δδ (δS - δR) values, often leading to ambiguous or erroneous stereochemical assignments[4].

To overcome this structural limitation, researchers must employ orthogonal techniques that do not rely on spatial proximity to a chiral auxiliary, or that utilize highly specific kinetic resolutions.

Table 1: Comparative Analytical Techniques for β-Chiral Primary Alcohols
Analytical MethodUnderlying PrinciplePrimary AdvantagesTechnical Limitations
Modified Mosher's Method NMR anisotropic shielding (Δδ)Standardized, widely accessible instrumentation.Low Δδ values for β-stereocenters lead to low confidence[4].
VCD + DFT Differential IR absorption of chiral lightUnambiguous; requires no chemical derivatization[5].Requires rigorous DFT conformer mapping and high sample purity[6].
CEC Method Kinetic resolution via chiral acyl transferHighly reliable for primary alcohols using HBTM catalysts[7].Requires specific enantioselective catalysts and reaction monitoring[7].

Analytical Workflows for Absolute Configuration

Vibrational Circular Dichroism (VCD) and DFT

VCD measures the differential absorption of left and right circularly polarized infrared light[5]. Because it probes vibrational transitions, it is highly sensitive to the 3D spatial arrangement of the entire molecular framework, circumventing the "distance" problem of NMR derivatization[6]. By comparing the experimental VCD spectrum of the synthesized enantiomer with the Density Functional Theory (DFT)-calculated spectra of the (R) and (S) configurations, the absolute stereochemistry is unambiguously assigned[2].

Competing Enantioselective Conversion (CEC)

For β-chiral primary alcohols, the utilizes enantioselective acyl transfer catalysts, such as homobenzotetramisole (HBTM)[7]. The method is predicated on a meaningful energy difference between the two diastereomeric transition states. The reaction rate differences between the matched and mismatched catalyst-substrate pairs provide a reliable, kinetic readout of the C2 absolute configuration[7].

AC_Workflow A (2R)-2,6-dimethylheptan-1-ol (Unknown Enantiomer) B VCD Spectroscopy (Experimental IR/VCD) A->B C DFT Calculations (B3PW91/PCM) A->C D Chiral Derivatization (CEC Method / HBTM) A->D F Absolute Configuration Assigned as (2R) B->F Spectral Match C->F Predicted Spectra E NMR Analysis (Kinetic Resolution) D->E E->F Reaction Rate Analysis

Workflow for determining the absolute configuration of β-chiral primary alcohols.

Protocol A: Self-Validating VCD Measurement and DFT Calculation

Causality: B3PW91 is selected as the functional because it provides superior accuracy for vibrational frequencies compared to B3LYP. The Polarizable Continuum Model (PCM) is mandatory to account for solvent effects (CHCl3), which heavily influence the population of low-energy conformers[6].

  • Sample Preparation : Dissolve 10 mg of (2R)-2,6-dimethylheptan-1-ol in 200 μL of CDCl3 (approx. 0.3 M).

  • IR/VCD Acquisition : Load the sample into a BaF2 cell with a 100 μm path length (BaF2 is chosen for its broad IR transparency). Record spectra using an FT-VCD spectrometer at 4 cm⁻¹ resolution for 10-12 hours to ensure a high signal-to-noise ratio[6].

  • Baseline Correction : Subtract the solvent (CDCl3) VCD spectrum obtained under identical conditions[6].

    • Validation Checkpoint: The solvent-subtracted baseline must exhibit zero VCD intensity in regions devoid of IR absorption.

  • Conformational Search & DFT Optimization : Perform a conformational search using molecular mechanics (MMFF94) to identify low-energy conformers within a 5 kcal/mol window. Optimize geometries and calculate vibrational frequencies and magnetic dipole transition moments at the B3PW91/PCM(CHCl3)/6-311G(d,p) level[6].

  • Spectral Overlay : Boltzmann-weight the calculated spectra and overlay them with the experimental data. A positive match of the C-H bending modes (e.g., around 1054 cm⁻¹) confirms the (2R) configuration[6].

Synthetic Application: Tea Tussock Moth Pheromone

In asymmetric synthesis, (2R)-2,6-dimethylheptan-1-ol is utilized as a chiral pool derivative. In the synthesis of the tea tussock moth pheromone, the carbon skeleton is constructed using a C4+C5+C8 strategy[1]. The primary alcohol must be converted into a Julia sulfone reagent without racemizing the sensitive C2 stereocenter[8].

Synthesis A (2R)-2,6-dimethylheptan-1-ol B Mitsunobu Reaction (Thioether Formation) A->B DIAD, TPP C Oxidation (Julia Sulfone) B->C [O] D Julia-Lythgoe Olefination (C4+C5+C8 Strategy) C->D Aldehyde E (R)-Pheromone Target D->E Pt/C, H2

Synthetic pathway of the tea tussock moth pheromone utilizing (2R)-2,6-dimethylheptan-1-ol.

Protocol B: Stereoretentive Mitsunobu Conversion to Julia Sulfone

Causality: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD as it is liquid, easier to handle, and provides superior yields for sterically hindered β-branched primary alcohols. Pt/C is specifically chosen for subsequent hydrogenation to prevent isomerization and racemization of the chiral center, which is a known risk with Pd-based catalysts[1].

  • Reagent Assembly : Under an argon atmosphere, charge a flame-dried flask with (2R)-2,6-dimethylheptan-1-ol (1.0 equiv), benzo[d]thiazole-2-thiol (1.2 equiv), triphenylphosphine (TPP, 1.2 equiv), and anhydrous THF (0.2 M)[8].

  • Activation : Cool the mixture to 0 °C. Add DIAD (1.2 equiv) dropwise over 15 minutes to control the exotherm and prevent side reactions[8].

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Validation Checkpoint: Monitor via TLC. The reaction is complete when the primary alcohol spot is entirely consumed.

  • Purification : Evaporate the volatiles under reduced pressure. Purify the residue via flash column chromatography (silica gel, hexanes/EtOAc) to yield (R)-2-((2,6-dimethylheptyl)thio)benzo[d]thiazole[8].

    • Validation Checkpoint: Measure the optical rotation [α]D25. A value matching the expected specific rotation confirms the absence of racemization during the Mitsunobu inversion/retention cycle[1].

  • Oxidation : Oxidize the thioether to the corresponding sulfone using H2O2/ammonium heptamolybdate to finalize the Julia sulfone reagent[1].

References

  • Synthesis of the Sex Pheromone of the Tea Tussock Moth Based on a Resource Chemistry Strategy Source: MDPI Molecules (2018) URL:[Link]

  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode’s Acylation Reagents Source: Journal of Organic Chemistry, ACS Publications (2020) URL:[Link]

  • Pushing the boundaries of VCD spectroscopy in natural product chemistry Source: Physical Chemistry Chemical Physics, Royal Society of Chemistry (2023) URL:[Link]

Sources

Exploratory

Unveiling (2R)-2,6-Dimethylheptan-1-ol: Natural Occurrence, Biosynthetic Pathways, and Analytical Methodologies

Executive Summary (2R)-2,6-dimethylheptan-1-ol is a chiral, branched-chain C9 aliphatic alcohol of significant interest in natural product chemistry, chemical ecology, and drug development. While structurally simple, its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2,6-dimethylheptan-1-ol is a chiral, branched-chain C9 aliphatic alcohol of significant interest in natural product chemistry, chemical ecology, and drug development. While structurally simple, its precise (2R) stereocenter makes it a highly valuable chiral synthon for the total synthesis of complex marine macrolides, such as [1], and agricultural biocontrol agents like the[2]. This whitepaper provides an in-depth technical examination of its natural occurrences, the enzymatic logic behind its biosynthesis, and self-validating protocols for its isolation and stereochemical characterization.

Natural Occurrence & Ecological Significance

The natural distribution of 2,6-dimethylheptan-1-ol spans both marine and terrestrial ecosystems, reflecting its evolutionary utility across different biological kingdoms:

  • Marine Ecosystems: The compound and its derivatives are frequently identified in marine nudibranchs and sponges. In these organisms, the (2R)-2,6-dimethylheptyl moiety serves as a critical structural motif in tris-oxazole macrolides, which exhibit potent cytotoxic and actin-depolymerizing activities[1].

  • Botanical Sources: In terrestrial plants, it is a key volatile organic compound (VOC). It has been identified in the essential oils and extractives of [3], Vitex rotundifolia, and [4][5].

  • Deodorizing Properties: Formulations containing extracts rich in these branched alcohols demonstrate significant efficacy in neutralizing volatile sulfur compounds (VSCs) such as methyl mercaptan, making them highly relevant for [4][5].

Mechanistic Biosynthesis Pathways

Nature employs two distinct enzymatic strategies to construct the C9 branched-chain architecture of (2R)-2,6-dimethylheptan-1-ol. Understanding the causality behind these pathways is essential for synthetic biologists aiming to engineer microbial hosts for sustainable production.

Pathway A: Top-Down Monoterpene Degradation (Alpha-Oxidation)

The most ecologically prevalent route involves the oxidative degradation of C10 monoterpenes.

  • Precursor Oxidation: A terpene precursor such as (R)-citronellol undergoes enzymatic oxidation to form (R)-citronellic acid.

  • Alpha-Oxidation (Carbon Excision): The C1 carboxyl group is excised via alpha-oxidation. This is a critical stereochemical event: the old C2 becomes the new C1, and the chiral methyl-bearing C3 becomes the new C2. Because the spatial orientation of the methyl group remains unchanged, the (R)-configuration is perfectly conserved, yielding (2R)-2,6-dimethylhept-5-enoic acid.

  • Reduction: Subsequent action by enoate reductases and aldehyde/alcohol dehydrogenases reduces the double bond and the carboxylic acid, yielding the final (2R) C9 alcohol.

Pathway B: Bottom-Up Polyketide Assembly (Iterative PKS)

In marine fungi and sponges, highly reduced polyketide synthases (HR-PKS) assemble the molecule de novo.

  • Priming: The PKS is primed with isovaleryl-CoA (a C5 starter unit derived from leucine catabolism).

  • Chain Extension: Iterative condensations occur first with malonyl-CoA (adding 2 carbons) to form a C7 intermediate.

  • Stereoselective Branching: A subsequent condensation with methylmalonyl-CoA adds the final 2 carbons along with the alpha-methyl branch. The absolute (2R) configuration is strictly dictated by the stereospecificity of the Enoylreductase (ER) domain within the PKS module.

Biosynthesis cluster_terpene Pathway A: Monoterpene Degradation (Alpha-Oxidation) cluster_pks Pathway B: Polyketide Assembly Geraniol Geraniol / (R)-Citronellol (C10) CitronellicAcid (R)-Citronellic Acid (C10) Geraniol->CitronellicAcid Oxidation AlphaOx Alpha-Oxidation (-1 Carbon) CitronellicAcid->AlphaOx C9_Acid (2R)-2,6-Dimethylhept-5-enoic Acid (C9) AlphaOx->C9_Acid Cleavage FinalProduct (2R)-2,6-Dimethylheptan-1-ol (Target C9 Alcohol) C9_Acid->FinalProduct Reductase (Double bond & COOH) Isovaleryl Isovaleryl-CoA (C5) C7_CoA 5-Methylhexanoyl-CoA (C7) Isovaleryl->C7_CoA + Malonyl-CoA Malonyl Malonyl-CoA (+C2) Malonyl->C7_CoA Methylmalonyl Methylmalonyl-CoA (+C2, CH3 branch) C9_CoA (2R)-2,6-Dimethylheptanoyl-CoA (C9) Methylmalonyl->C9_CoA C7_CoA->C9_CoA + Methylmalonyl-CoA Stereoselective ER C9_CoA->FinalProduct Thioesterase / Reductase

Fig 1: Biosynthetic pathways of (2R)-2,6-dimethylheptan-1-ol via monoterpene degradation and PKS.

Experimental Protocols & Methodologies

To ensure scientific integrity, the isolation and characterization of (2R)-2,6-dimethylheptan-1-ol must avoid conditions that induce racemization. The following self-validating protocol is designed for high-fidelity stereochemical analysis.

Protocol: Extraction and Enantiomeric Profiling

Step 1: Supercritical CO2 Extraction (SFE)

  • Action: Extract 500 g of pulverized natural biomass (e.g., Bixa orellana seeds) using supercritical CO2 at 40°C and 150 bar, utilizing 5% ethanol as a co-solvent.

  • Causality: Traditional steam distillation exposes the matrix to prolonged heat (≥100°C), which can induce thermal degradation of precursor aldehydes or racemization of the sensitive C2 chiral center. SFE operates near ambient temperature, strictly preserving the native enantiomeric excess (ee).

Step 2: Internal Standard Spiking & SPE Fractionation

  • Action: Spike the crude SFE extract with 10 µg/mL of 1-octanol (Internal Standard). Load onto a normal-phase silica Solid-Phase Extraction (SPE) cartridge. Elute non-polar hydrocarbons with hexane, followed by the target alcohol fraction using a hexane:ethyl acetate gradient (85:15, v/v).

  • Self-Validation: The recovery rate of the 1-octanol internal standard acts as a self-validating metric for extraction efficiency and column loss. A recovery of <85% triggers a mandatory protocol review.

Step 3: Chiral GC-MS Analysis

  • Action: Inject 1 µL of the fraction into a GC-MS equipped with a β-cyclodextrin chiral capillary column (e.g., Cyclosil-B).

  • Causality: The β-cyclodextrin stationary phase features a hydrophobic cavity. The (2R) and (2S) enantiomers form transient, non-covalent diastereomeric inclusion complexes with the cyclodextrin. Due to the specific spatial orientation of the C2 methyl group, the (2R) complex exhibits a distinct binding energy compared to the (2S) complex, allowing for baseline chromatographic resolution without the need for prior chiral derivatization.

Workflow Sample Natural Biomass (e.g., Marine Nudibranch / Bixa orellana) Extraction Supercritical CO2 Extraction (Preserves volatile C9 alcohols) Sample->Extraction Derivatization Internal Standard Spiking (Self-Validation Step) Extraction->Derivatization Fractionation Silica Gel SPE Fractionation (Hexane:EtOAc gradient) Analysis Chiral GC-MS Analysis (β-Cyclodextrin stationary phase) Fractionation->Analysis Derivatization->Fractionation Validation Data Validation (Retention index & MS fragmentation) Analysis->Validation

Fig 2: Self-validating extraction and chiral GC-MS analytical workflow for C9 aliphatic alcohols.

Quantitative Data Presentation

The physicochemical and mass spectrometric parameters required for the definitive identification of (2R)-2,6-dimethylheptan-1-ol are summarized below.

ParameterValue / Description
IUPAC Name (2R)-2,6-dimethylheptan-1-ol
Molecular Formula C9H20O
Monoisotopic Mass 144.1514 Da
LogP (XLogP3) 3.1
Topological Polar Surface Area 20.2 Ų
Characteristic MS Fragments (m/z) 126 [M-H₂O]⁺, 111 [M-H₂O-CH₃]⁺, 83, 69, 55, 43
Chiral GC Elution Order (β-CD) (2S)-enantiomer typically elutes prior to the (2R)-enantiomer

Data aggregated and verified against computational descriptors from[6][7].

References

  • PubChem - (2S)-2,6-dimethylheptan-1-ol | C9H20O. National Center for Biotechnology Information.

  • US Patent US20040037792A1 - Deodorizing composition and method of using same. Google Patents.

  • ResearchGate - Comparison of Volatile Compounds in Water- and Oil-Soluble Annatto (Bixa orellana L.) Extracts.

  • MDPI Molecules - Synthesis, Study and Utilization of Natural Products.

  • Royal Society of Chemistry (RSC) - Total Synthesis of (-)-Ulapualide A, a Novel tris-Oxazole Macrolide from Marine Nudibranchs. Organic & Biomolecular Chemistry.

  • MDPI Molecules - Synthesis of the Sex Pheromone of the Tea Tussock Moth Based on a Resource Chemistry Strategy.

  • Beilstein Journal of Organic Chemistry - Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene.

Sources

Foundational

Reference ¹H and ¹³C NMR Spectroscopic Data for (2R)-2,6-Dimethylheptan-1-ol: A Technical Guide for Structural Elucidation

As a Senior Application Scientist, I approach structural elucidation not merely as a data-matching exercise, but as a self-validating system of physical chemistry. The molecule (2R)-2,6-dimethylheptan-1-ol (C₉H₂₀O) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach structural elucidation not merely as a data-matching exercise, but as a self-validating system of physical chemistry. The molecule (2R)-2,6-dimethylheptan-1-ol (C₉H₂₀O) is a critical chiral building block, notably utilized in the total synthesis of the sex pheromone of the tea tussock moth (Euproctis pseudoconspersa)[1].

This technical guide provides a rigorous framework for acquiring, interpreting, and validating the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of (2R)-2,6-dimethylheptan-1-ol, ensuring absolute confidence in your structural assignments.

Experimental Protocols for High-Fidelity NMR Acquisition

To achieve publication-grade spectra, the experimental setup must be a self-validating system. Any deviation in sample preparation can lead to concentration-dependent chemical shift drifting (particularly for exchangeable protons like the hydroxyl group) or line broadening.

Step-by-Step Methodology
  • Sample Purity Verification: Prior to NMR, verify sample purity via GC-FID or TLC. Impurities >2% can introduce overlapping signals in the aliphatic envelope.

  • Standardized Dissolution: Dissolve exactly 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Controlling the concentration standardizes the hydrogen-bonding network, fixing the hydroxyl proton shift. TMS acts as an internal zero-point reference.

  • Filtration: Filter the solution through a glass wool plug into a precision 5 mm NMR tube.

    • Causality: Particulate matter distorts the magnetic field homogeneity (B₀), degrading resolution.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming (Z1–Z5) until the CDCl₃ residual solvent peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR (500 MHz): 16 scans, 30° pulse angle, 2-second relaxation delay (d1) to ensure full relaxation of aliphatic protons.

    • ¹³C NMR (125 MHz): 512 scans, 30° pulse angle, WALTZ-16 proton decoupling, 2-second relaxation delay.

NMR_Workflow A 1. Sample Purity Verification (GC-FID / TLC) B 2. Sample Dissolution (15 mg in 0.6 mL CDCl3) A->B C 3. Internal Standard Addition (0.03% v/v TMS) B->C D 4. NMR Tube Preparation (5 mm precision tube, filtered) C->D E 5. Spectrometer Shimming & Tuning (500 MHz 1H / 125 MHz 13C) D->E F 6. Data Acquisition (Standard Pulse Sequences) E->F QC1 QC: Lock on CDCl3 (δ 7.26 / 77.16) E->QC1 G 7. Fourier Transform & Phase/Baseline Correction F->G H 8. Peak Picking & Integration G->H QC1->F

Caption: Step-by-step workflow for high-resolution NMR acquisition and spectral processing.

Reference ¹H and ¹³C NMR Spectroscopic Data

The following data is referenced from the peer-reviewed synthesis of the tea tussock moth pheromone, acquired at 500 MHz (¹H) and 125 MHz (¹³C) in CDCl₃[1].

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Mechanistic Causality
C1-Hₐ 3.53 – 3.49m1H-Deshielded by adjacent oxygen. Diastereotopic due to the adjacent C2 chiral center.
C1-H₆ 3.44 – 3.39m1H-Deshielded by adjacent oxygen. Diastereotopic partner to C1-Hₐ.
-OH 1.61s1H-Hydroxyl proton. Note: Shift is concentration-dependent.
C6-H 1.56 – 1.51m1H-Methine proton of the terminal isopropyl group.
C2, C3, C4, C5 1.36 – 1.08m7H-Complex overlapping aliphatic envelope (methine + 3 × methylene).
C9-H₃ 0.92d3H6.6Methyl group attached to the C2 stereocenter.
C7-H₃, C8-H₃ 0.87d6H6.4Terminal isopropyl methyls. Diastereotopic, but effectively overlapping at 500 MHz.
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Notes
C1 68.4CH₂Primary alcohol carbon, strongly deshielded by oxygen.
C2 35.8CHChiral methine carbon.
C3 33.4CH₂Aliphatic chain methylene.
C6 27.9CHIsopropyl methine carbon.
C4 24.7CH₂Aliphatic chain methylene.
C7 22.7CH₃Diastereotopic methyl (isopropyl terminus).
C8 22.6CH₃Diastereotopic methyl (isopropyl terminus).
C9 16.6CH₃Methyl attached to the C2 stereocenter.

Expert Analytical Note: The authoritative literature source[1] reports exactly 8 carbon signals for this 9-carbon molecule. In aliphatic chains of this length, the C5 methylene carbon (typically resonating around δ 38–40 ppm) frequently overlaps with other signals or is inadvertently omitted during peak picking if signal-to-noise is low. When running your own validation, look closely for a 9th peak near δ 39.3 ppm.

Structural Mapping & Logical Relationships

Understanding the causality of chemical shifts is paramount. The stereocenter at C2 breaks the symmetry of the molecule. This chiral environment renders the two protons on C1 diastereotopic, meaning they are magnetically inequivalent and couple to each other as well as to the C2 methine proton, resulting in two distinct multiplets at δ 3.51 and 3.41 ppm[1].

Similarly, the two methyl groups at the C6 terminus (C7 and C8) are technically diastereotopic due to the distant C2 stereocenter. While their ¹H signals overlap into a single doublet at δ 0.87 ppm, the higher resolution of ¹³C NMR distinguishes them into two distinct peaks at δ 22.7 and 22.6 ppm[1].

Structural_Mapping Mol (2R)-2,6-Dimethylheptan-1-ol C9H20O C1 C1 CH2-OH δ 68.4 (13C) δ 3.51, 3.41 (1H) Mol->C1 C2 C2 CH-CH3 δ 35.8 (13C) δ 1.61 (1H) Mol->C2 C3_5 C3-C5 Aliphatic Chain δ 33.4, 24.7 (13C) δ 1.36-1.08 (1H) Mol->C3_5 C6 C6 CH-(CH3)2 δ 27.9 (13C) δ 1.53 (1H) Mol->C6 C7_8 C7, C8 Diastereotopic CH3 δ 22.7, 22.6 (13C) δ 0.87 (1H) Mol->C7_8 C9 C9 C2-CH3 δ 16.6 (13C) δ 0.92 (1H) Mol->C9

Caption: Structural mapping of (2R)-2,6-dimethylheptan-1-ol to its corresponding NMR chemical shifts.

References

  • Zhang, H.-L.; Sun, Z.-F.; Zhou, L.-N.; Liu, L.; Zhang, T.; Du, Z.-T. "Synthesis of the Sex Pheromone of the Tea Tussock Moth Based on a Resource Chemistry Strategy." Molecules 2018, 23(6), 1347. [1]

Sources

Exploratory

Chiral Pool Precursors for (2R)-2,6-Dimethylheptan-1-ol Synthesis: A Technical Guide

Executive Summary (2R)-2,6-dimethylheptan-1-ol is a highly versatile chiral building block utilized extensively in the synthesis of complex natural products and agrochemicals. Most notably, it serves as the critical chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2,6-dimethylheptan-1-ol is a highly versatile chiral building block utilized extensively in the synthesis of complex natural products and agrochemicals. Most notably, it serves as the critical chiral fragment in the total synthesis of 10,14-dimethylpentadecyl isobutyrate, the sex pheromone of the tea tussock moth (Euproctis pseudoconspersa), a devastating agricultural pest in East Asia[1].

Because the biological efficacy of such pheromones is strictly dependent on their absolute configuration, accessing enantiopure (2R)-2,6-dimethylheptan-1-ol is a paramount objective for drug development professionals and agrochemical researchers[2]. While asymmetric catalysis can establish the C2 stereocenter, chiral pool synthesis remains the most scalable, cost-effective, and self-validating approach. This guide deconstructs the retrosynthetic logic, stereochemical tracking, and step-by-step methodologies for synthesizing this target from three distinct chiral pool precursors.

Mechanistic Rationale & Precursor Selection

As a Senior Application Scientist, selecting a chiral pool precursor is rarely just about cost; it requires a deep understanding of stereochemical causality and functional group compatibility. We can approach the 9-carbon target via three distinct topological strategies:

  • Chain Elongation (The Roche Ester Route): Building the chain from a C4 chiral precursor by adding a 5-carbon fragment.

  • Chain Truncation (The Citronellol Route): Taking a C10 chiral terpene and selectively excising one carbon.

  • Resource Chemistry (The Steroid Waste Route): Valorizing a C6 lactone derived from industrial steroid wastewater (pregna-16,20-diol) and coupling it with appropriate aliphatic chains[3].

Retrosynthesis Target (2R)-2,6-dimethylheptan-1-ol (Target) Roche (S)-Roche Ester (Elongation) Roche->Target Wittig + H2 Citronellol (R)-Citronellol (Truncation) Citronellol->Target Baeyer-Villiger Lactone (5S)-Lactone (Waste Valorization) Lactone->Target Cleavage + Coupling

Retrosynthetic pathways for (2R)-2,6-dimethylheptan-1-ol from distinct chiral pool precursors.

Pathway A: The (S)-Roche Ester Elongation Strategy

Expertise & Experience: The Stereochemical "Inversion" Illusion

Methyl (2S)-3-hydroxy-2-methylpropanoate ((S)-Roche ester) is a premier starting material. A common point of confusion is why the (S) -enantiomer of the precursor yields the (2R) -target. This is not a physical inversion of the chiral center, but a Cahn-Ingold-Prelog (CIP) priority swap .

In (S)-Roche ester, the ester group (-COOMe) is Priority 1, and the alcohol (-CH₂OH) is Priority 2. When we elongate the ester group into the 5-carbon alkyl chain of our target, the new alkyl chain drops to Priority 2, elevating the original -CH₂OH to Priority 1. Because Priorities 1 and 2 swap positions in the ranking while the spatial arrangement remains static, the nomenclature flips from (S) to (R). This predictable mathematical behavior makes the protocol a self-validating system.

Experimental Protocol: Step-by-Step Methodology
  • Protection: Dissolve (S)-Roche ester (1.0 eq) and imidazole (2.0 eq) in anhydrous CH₂Cl₂. Add TBSCl (1.2 eq) at 0 °C. Stir for 4 hours. Quench with water, extract, and concentrate to yield the TBS-protected ester.

  • Reduction: Cool the protected ester in CH₂Cl₂ to -78 °C. Add DIBAL-H (1.1 eq, 1M in hexane) dropwise. Stir for 1 hour. Quench carefully with Rochelle's salt solution to yield (2S)-3-(TBS-oxy)-2-methylpropanal.

  • Wittig Olefination: Suspend isoamyltriphenylphosphonium bromide (1.5 eq) in THF at 0 °C. Add n-BuLi (1.4 eq) to generate the ylide (deep orange). Cool to -78 °C and add the aldehyde. Warm to room temperature. This yields the C9 alkene skeleton.

  • Hydrogenation: Dissolve the alkene in EtOAc. Add 10% Pd/C (10% w/w). Stir under an H₂ atmosphere (1 atm) for 12 hours to saturate the double bond.

  • Deprotection: Treat the saturated intermediate with TBAF (1.5 eq) in THF at room temperature for 2 hours to remove the TBS group, yielding pure (2R)-2,6-dimethylheptan-1-ol.

RocheWorkflow S1 1. (S)-Roche Ester S2 2. TBS Protection (TBSCl, Imidazole) S1->S2 S3 3. Reduction (DIBAL-H) S2->S3 S4 4. Wittig Olefination (Isoamyl-PPh3Br, n-BuLi) S3->S4 S5 5. Hydrogenation (H2, Pd/C) S4->S5 S6 6. Deprotection (TBAF) S5->S6

Step-by-step synthetic workflow for the (S)-Roche ester chain elongation strategy.

Pathway B: The (R)-Citronellol Truncation Strategy

Expertise & Experience: Exploiting Migration Aptitudes

(R)-Citronellol is an abundant, inexpensive terpene with a pre-installed (R)-methyl group at C3. To shift this methyl to the C2 position, we must excise exactly one carbon from the primary alcohol terminus.

The most robust method relies on the Baeyer-Villiger oxidation . By converting the alcohol to a methyl ketone, we set up a competition during peroxide insertion. Because the migration aptitude of a primary alkyl group is strictly greater than that of a methyl group (Primary Alkyl > Methyl), the oxygen atom selectively inserts between the carbonyl and the chiral chain, forming an acetate ester. Hydrolysis cleanly reveals the truncated alcohol with perfect retention of stereochemistry.

Experimental Protocol: Step-by-Step Methodology
  • Hydrogenation: Reduce (R)-citronellol over Pd/C under H₂ to yield (3R)-3,7-dimethyloctan-1-ol.

  • Oxidation: Subject the alcohol to Swern oxidation conditions (Oxalyl chloride, DMSO, Et₃N at -78 °C) to afford (3R)-3,7-dimethyloctanal.

  • Grignard Addition: Treat the aldehyde with Methylmagnesium bromide (MeMgBr, 1.2 eq) in THF at 0 °C to yield the secondary alcohol, (4R)-4,8-dimethylnonan-2-ol.

  • Second Oxidation: Oxidize the secondary alcohol using Pyridinium Dichromate (PDC) or Swern conditions to form (4R)-4,8-dimethylnonan-2-one.

  • Baeyer-Villiger Truncation: Dissolve the ketone in CH₂Cl₂ with solid NaHCO₃ buffer. Add mCPBA (1.5 eq) at 0 °C and stir at room temperature for 12 hours. The primary alkyl group migrates, yielding (2R)-2,6-dimethylheptyl acetate.

  • Hydrolysis: Stir the acetate in MeOH with K₂CO₃ to liberate (2R)-2,6-dimethylheptan-1-ol.

Pathway C: The Resource Chemistry Strategy

Recent advancements in sustainable synthesis have demonstrated the viability of extracting chiral pool precursors from industrial waste. Zhang et al. (2018) successfully utilized (5S)-3-hydroxy-5-methyltetrahydro-2H-pyran-2-one, a lactone derived on a massive scale from the H₂O₂ oxidation of pregna-16,20-diol (a steroid industry wastewater byproduct)[3].

By employing a "C4+C5+C8" fragment assembly strategy, the (5S)-lactone is oxidatively cleaved to a C5 chiral aldehyde, which is subsequently coupled via a Julia-Lythgoe olefination[1]. This approach not only retains the original chiral center with high fidelity but also drastically reduces the environmental footprint (E-factor) of pheromone synthesis[4].

Quantitative Data: Precursor Comparison Matrix

The following table summarizes the operational metrics for each chiral pool strategy, allowing process chemists to select the optimal route based on scale and budget constraints.

PrecursorStrategyTotal StepsOverall Yield (Est.)Atom EconomyKey ReagentsScalability
(S)-Roche Ester Elongation (+4C)560–70%ModerateDIBAL-H, Isoamyl-PPh₃BrHigh
(R)-Citronellol Truncation (-1C)645–55%LowMeMgBr, mCPBAVery High
(5S)-Lactone Cleavage & Coupling6–8~40%ModerateNaIO₄, Julia ReagentsHigh (Waste-derived)

References

  • Zhang, H.-L.; Sun, Z.-F.; Zhou, L.-N.; Liu, L.; Zhang, T.; Du, Z. "Synthesis of the Sex Pheromone of the Tea Tussock Moth Based on a Resource Chemistry Strategy". Molecules 2018, 23(6), 1347.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 240232, 2,6-Dimethylheptan-1-ol". PubChem.[Link]

  • Organic Chemistry Portal. "Baeyer-Villiger Oxidation". Organic-Chemistry.org.[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of (2R)-2,6-Dimethylheptan-1-ol: A Mechanistic and Analytical Guide

Executive Summary & Analytical Significance (2R)-2,6-dimethylheptan-1-ol (C₉H₂₀O, exact mass: 144.1514 Da [1]) is a branched primary aliphatic alcohol with significant relevance in metabolomics, fragrance chemistry, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Significance

(2R)-2,6-dimethylheptan-1-ol (C₉H₂₀O, exact mass: 144.1514 Da [1]) is a branched primary aliphatic alcohol with significant relevance in metabolomics, fragrance chemistry, and pheromone synthesis. As a Senior Application Scientist, I approach the mass spectrometric (MS) characterization of this molecule not merely as a list of m/z values, but as a predictable cascade of gas-phase thermodynamic events.

A critical analytical caveat must be established immediately: standard Electron Ionization Mass Spectrometry (EI-MS) is an inherently achiral technique. While it provides robust constitutional and connectivity data, the (2R) and (2S) enantiomers will yield identical fragmentation patterns. Therefore, MS data must be orthogonally validated using retention indices or chiral chromatography to confirm stereochemistry.

Mechanistic Causality in EI-MS Fragmentation (70 eV)

When (2R)-2,6-dimethylheptan-1-ol is subjected to 70 eV electron ionization, the initial electron is preferentially stripped from the highest occupied molecular orbital (HOMO)—the non-bonding lone pair of the oxygen atom. This creates a highly unstable radical cation ([M]⁺•) that rapidly dissipates internal energy through specific, structure-driven cleavage pathways [2].

The Elusive Molecular Ion & Dehydration Dynamics

For branched primary alcohols, the molecular ion peak at m/z 144 is typically absent or extremely weak (<1% relative abundance). The presence of the hydroxyl group strongly drives the 1,4-elimination of water via a cyclic transition state. This dehydration yields a stable alkene radical cation at m/z 126 ([M - 18]⁺•).

Alpha-Cleavage: The Primary Alcohol Signature

The most fundamental cleavage for primary alcohols occurs at the C1-C2 bond (α-cleavage). The radical site on the oxygen atom drives homolytic cleavage of the adjacent carbon-carbon bond, expelling a massive C₈H₁₇• radical and leaving a highly resonance-stabilized oxonium ion ([CH₂=OH]⁺) at m/z 31 .

Diagnostic Branching Signatures: m/z 59 and m/z 43

The unique structural architecture of 2,6-dimethylheptan-1-ol dictates two highly specific fragmentation routes:

  • The C2-Methyl Indicator (m/z 59): The methyl branch at the C2 position weakens the C2-C3 bond due to steric strain and the thermodynamic stability of the resulting secondary radical. Cleavage here yields the [C₃H₇O]⁺ ion at m/z 59 ([CH₃-CH-CH₂OH]⁺). This is a definitive diagnostic marker for 2-methyl-1-alkanols.

  • The C6-Isopropyl Terminus (m/z 43): The molecule terminates in an isopropyl group. Cleavage of the C5-C6 bond can either result in the loss of a neutral isopropyl radical (yielding [M - 43]⁺ at m/z 101 ) or, dictated by Stevenson's Rule, the charge can be retained on the isopropyl fragment to form the highly stable secondary carbocation [C₃H₇]⁺ at m/z 43 . In this molecule, m/z 43 acts as the base peak (100% abundance).

fragmentation_pathways M Molecular Ion[M]⁺• m/z 144 (Weak) Dehyd [M - H₂O]⁺• m/z 126 M->Dehyd -H₂O (18 Da) Alpha α-Cleavage m/z 31 [CH₂=OH]⁺ M->Alpha -C₈H₁₇• C2C3 C2-C3 Cleavage m/z 59 [C₃H₇O]⁺ M->C2C3 -C₅H₁₁• IsoP Isopropyl Loss m/z 101 [M - 43]⁺ M->IsoP -C₃H₇• Base Isopropyl Cation m/z 43 [C₃H₇]⁺ M->Base Charge Retention Dehyd->Base Alkyl Fragmentation

Figure 1: Mechanistic EI-MS fragmentation pathways of (2R)-2,6-dimethylheptan-1-ol at 70 eV.

Quantitative Fragmentation Profile

The following table synthesizes the expected quantitative data for the underivatized molecule based on established EI-MS behavior for branched aliphatic alcohols [3].

m/zEstimated Relative Abundance (%)Fragment Ion FormulaMechanistic Origin & Causality
144 < 1[C₉H₂₀O]⁺•Molecular Ion (M⁺•): Highly unstable; rapidly fragments.
126 5 - 10[C₉H₁₈]⁺•Dehydration: Loss of H₂O [M - 18] via 1,4-elimination.
111 10 - 15[C₈H₁₅]⁺Methyl Loss post-Dehydration: [M - 18 - 15].
101 5 - 15[C₆H₁₃O]⁺Isopropyl Loss: Cleavage at C5-C6 [M - 43].
83 20 - 30[C₆H₁₁]⁺Combined Loss: Loss of H₂O and isopropyl radical[M - 18 - 43].
59 40 - 60[C₃H₇O]⁺C2 Branching Marker: C2-C3 bond cleavage.
57 60 - 80[C₄H₉]⁺Alkyl Chain Cleavage: Butyl cation formation.
43 100[C₃H₇]⁺Base Peak: Isopropyl cation; favored by Stevenson's Rule.
31 30 - 50[CH₃O]⁺α-Cleavage: Resonance-stabilized oxonium ion [CH₂=OH]⁺.

Self-Validating Experimental Protocol (GC-MS)

To ensure scientific integrity, an analytical protocol cannot rely on mass spectra alone—it must be a self-validating system. The following methodology integrates internal standardization and Kovats Retention Index (RI) mapping to orthogonally confirm the identity of (2R)-2,6-dimethylheptan-1-ol against potential positional isomers (e.g., 2,5-dimethylheptan-1-ol).

Step 1: System Suitability and Calibration
  • Tune the MS: Perform an autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks exhibit proper relative abundances and peak widths (FWHM ≈ 0.6 Da).

  • Prepare the RI Standard: Inject a C₈-C₂₀ n-alkane mixture to establish a retention time calibration curve.

Step 2: Sample Preparation
  • Dilution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade hexane.

  • Internal Standard Addition: Add 10 µL of a 100 µg/mL solution of 1-octanol (or a deuterated analog like d₁₇-1-octanol) to the vial. This acts as an internal control for injection volume and ionization efficiency.

Step 3: GC-MS Acquisition Parameters
  • Column: HP-5MS (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode, Inlet temperature at 250 °C.

  • Oven Program: 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230 °C.

  • Scan Range: m/z 30 to 300 (scanning below m/z 30 risks high background from air/water, but m/z 31 must be captured).

Step 4: Data Processing & Orthogonal Validation
  • Extract the chromatogram and identify the peak corresponding to the analyte.

  • Verify the presence of the diagnostic triad: m/z 31, 43, and 59 .

  • Calculate the Kovats Retention Index using the adjacent n-alkane retention times. Compare the calculated RI against literature databases [2] to definitively rule out constitutional isomers.

gcms_workflow Prep 1. Sample Prep Dilution in Hexane Internal Std Added Inject 2. GC Injection Splitless Mode Inlet: 250°C Prep->Inject Sep 3. Capillary GC HP-5MS Column He Carrier Gas Inject->Sep Ion 4. EI Ionization 70 eV Energy Source: 230°C Sep->Ion Quad 5. Mass Analysis Quadrupole m/z 30-300 Ion->Quad Data 6. Data Processing Library Matching Kovats Validation Quad->Data

Figure 2: Standardized, self-validating GC-MS experimental workflow for volatile aliphatic alcohols.

References

  • National Center for Biotechnology Information (NCBI). "2,6-Dimethylheptan-1-ol." PubChem Compound Summary for CID 240232. Available at:[Link]

  • SpectraBase. "MS (GC) Spectrum of 2,6-Dimethyl-1-heptanol." John Wiley & Sons, Inc. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "Standard Reference Database 69: NIST Chemistry WebBook." National Institute of Standards and Technology. Available at: [Link]

Exploratory

The Role of (2R)-2,6-Dimethylheptan-1-ol in Lipid Metabolism and Signaling: A Comprehensive Technical Guide

Executive Summary The study of lipid metabolism has historically centered on intact sterols, phospholipids, and long-chain fatty acids. However, the volatile metabolome—comprising low-molecular-weight lipid degradation p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The study of lipid metabolism has historically centered on intact sterols, phospholipids, and long-chain fatty acids. However, the volatile metabolome—comprising low-molecular-weight lipid degradation products and branched-chain alcohols—has emerged as a critical frontier in both biomarker discovery and pharmacological design.

(2R)-2,6-dimethylheptan-1-ol is a chiral, branched-chain fatty alcohol (BCFA derivative) that occupies a unique dual role in biochemistry. In mammalian systems and food science, it serves as a highly specific volatile biomarker for the thermal degradation and oxidation of cholesterol[1]. In parallel, its structural mimicry of steroidal side-chains has made it a valuable metabolite in invertebrate signaling (e.g., Daphnia pulex)[2] and a lipophilic scaffold for synthesizing nonsteroidal glucocorticoid receptor (GR) modulators[3].

This technical guide provides an authoritative synthesis of its biochemical origins, signaling implications, and the analytical workflows required for its isolation and quantification.

Part 1: Biochemical Origins and Role in Lipid Degradation

The Causality of Sterol Thermal Degradation

Cholesterol is highly susceptible to thermal and oxidative stress. Traditional lipidomic assays often track intact oxysterols to measure this degradation. However, oxysterol analysis requires laborious saponification, extraction, and silylation.

Recent advances in headspace lipidomics have demonstrated that tracking volatile lipid markers—such as (2R)-2,6-dimethylheptan-1-ol and 6-methylheptan-2-one—provides a rapid, high-throughput alternative[1]. When cholesterol is subjected to thermal stress (e.g., 150°C–220°C), the aliphatic side chain undergoes oxidative cleavage. The fragmentation of the isooctyl side chain, coupled with complex rearrangement and reduction, yields specific branched-chain alcohols and ketones.

Monitoring (2R)-2,6-dimethylheptan-1-ol is particularly valuable because its presence directly correlates with the severity of cholesterol dimerization and cholestadiene formation, serving as a proxy for advanced lipid peroxidation without the need for complex derivatization[1].

G Cholesterol Cholesterol (Intact Sterol) ThermalOx Thermal Oxidation / Stress Cholesterol->ThermalOx Volatiles Volatile Lipid Markers ThermalOx->Volatiles Target (2R)-2,6-dimethylheptan-1-ol (Biomarker) Volatiles->Target Other Other Ketones/Alcohols (e.g., 6-methylheptan-2-one) Volatiles->Other

Pathway of cholesterol thermal degradation yielding volatile lipid markers.

Part 2: Signaling Mechanisms and Pharmacological Utility

Endogenous Metabolism and Invertebrate Signaling

In biological systems, the stereochemistry of branched-chain lipids dictates their receptor binding kinetics. (2R)-2,6-dimethylheptan-1-ol is recognized as an endogenous metabolite in the water flea Daphnia pulex[2]. In such micro-crustaceans, branched-chain alcohols often function as precursors to pheromonal signaling molecules or modulators of membrane fluidity, adapting the organism to environmental stressors.

Synthetic Scaffolding for Glucocorticoid Receptor (GR) Modulators

Beyond its natural occurrence, the (2R)-2,6-dimethylheptyl moiety is heavily utilized in modern drug development. Glucocorticoids are potent anti-inflammatory agents, but their chronic use is limited by severe metabolic side effects driven by off-target steroidal interactions.

To circumvent this, medicinal chemists synthesize nonsteroidal GR modulators using 2,6-dimethylheptan-1-ol derivatives as lipophilic anchors[3].

  • The Mechanistic Rationale: The branched aliphatic chain of (2R)-2,6-dimethylheptan-1-ol perfectly mimics the spatial volume of the native steroidal D-ring side chain. When incorporated into a nonsteroidal scaffold (such as a tetrahydroquinoline derivative), this moiety docks precisely into the hydrophobic pocket of the GR ligand-binding domain. This specific steric fit induces a conformational change that strongly represses inflammatory gene expression (e.g., monocyte chemoattractant protein-1) while minimizing transactivation pathways responsible for side effects[3].

Part 3: Analytical Workflows and Experimental Protocols

To accurately quantify (2R)-2,6-dimethylheptan-1-ol in lipidomic studies, researchers must employ Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS). The protocol below is designed as a self-validating system, ensuring that experimental artifacts are minimized.

Quantitative Data & Methodological Parameters
ParameterValue / DescriptionExperimental Rationale
Target Analyte (2R)-2,6-dimethylheptan-1-olSpecific chiral biomarker of lipid degradation.
Molecular Weight 144.25 g/mol Low MW facilitates high volatility for headspace capture.
SPME Fiber Carboxen/Polydimethylsiloxane (CAR/PDMS)Bipolar micropores are optimal for trapping low-MW volatile alcohols.
GC Column Cyclodextrin-based Chiral ColumnStrictly required to resolve the (2R) and (2S) enantiomers.
MS Ionization Electron Ionization (EI), 70 eVProvides standardized fragmentation for NIST library matching.
Key m/z Fragments 57, 71, 85, 126Diagnostic ions for branched-chain aliphatic alcohols.
Step-by-Step Protocol: SPME-GC-MS Profiling

Step 1: Sample Preparation and Thermal Stress

  • Transfer 50 mg of the lipid/sterol standard into a 20 mL headspace vial.

  • Seal the vial with a PTFE/silicone septum to prevent volatile escape.

  • Subject the vial to controlled thermal stress (e.g., 180°C for 60 minutes) using a precision heating block to induce oxidative cleavage.

Step 2: Headspace Extraction (SPME)

  • Causality of Fiber Choice: Standard PDMS fibers favor highly non-polar, heavy volatiles. Because (2R)-2,6-dimethylheptan-1-ol possesses a polar hydroxyl group and low molecular weight, a 75 µm CAR/PDMS fiber must be used to maximize extraction efficiency.

  • Expose the fiber to the vial headspace for 30 minutes at 60°C to allow equilibrium partitioning of the volatiles into the fiber coating.

Step 3: Chiral GC Separation

  • Retract the fiber and immediately insert it into the GC injection port set to 250°C for thermal desorption (splitless mode, 2 minutes).

  • Causality of Column Choice: Biological and pharmacological applications are stereospecific. A standard non-polar column will co-elute the (2R) and (2S) enantiomers. Use a cyclodextrin-based chiral capillary column (e.g., 30m × 0.25mm × 0.25µm).

  • Program the oven: Initial hold at 40°C for 5 min, ramp at 4°C/min to 200°C, hold for 10 min.

Step 4: Mass Spectrometric Detection

  • Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Scan a mass range of m/z 35–350. Identify (2R)-2,6-dimethylheptan-1-ol by matching its retention index and fragmentation pattern (base peak m/z 57, secondary peaks 71, 85) against authentic chiral standards.

Workflow Sample Lipid Sample (Thermal Stress) SPME SPME Extraction (CAR/PDMS Fiber) Sample->SPME Volatilization GC Chiral GC Separation (Enantiomer Resolution) SPME->GC Desorption MS EI-MS Detection (m/z Profiling) GC->MS Elution Data Lipidomic Data (Biomarker Quantification) MS->Data Analysis

SPME-GC-MS workflow for the extraction and chiral resolution of volatile lipids.

Part 4: Future Directions

The intersection of volatile lipidomics and structural pharmacology highlights the growing importance of molecules like (2R)-2,6-dimethylheptan-1-ol. In food science and clinical lipidomics, its quantification via SPME-GC-MS provides a non-destructive, rapid window into the oxidative status of cholesterol-rich matrices. Concurrently, in drug development, leveraging its unique branched stereochemistry continues to yield highly selective receptor modulators that bypass the toxicities of traditional steroidal therapies.

Sources

Protocols & Analytical Methods

Method

Application Note: (2R)-2,6-Dimethylheptan-1-ol as a Chiral Building Block in the Asymmetric Synthesis of Terpenoid-Derived Natural Products

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals. Executive Summary The synthesis of complex chiral molecules—such as terpenoids, vitamins, and insect pheromones—often...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary

The synthesis of complex chiral molecules—such as terpenoids, vitamins, and insect pheromones—often relies on the strategic utilization of enantiopure starting materials. (2R)-2,6-dimethylheptan-1-ol is a highly versatile, stereochemically stable building block utilized in "resource chemistry" strategies [1]. By providing a pre-installed chiral methyl group at the C2 position and a reactive primary alcohol at C1, it eliminates the need for expensive asymmetric catalysis when constructing the aliphatic tails of complex targets. This application note details the mechanistic rationale, quantitative metrics, and validated protocols for utilizing this building block in the synthesis of the sex pheromone of the tea tussock moth (Euproctis pseudoconspersa).

Structural Significance & Mechanistic Causality

The Chiral Pool Advantage

(2R)-2,6-dimethylheptan-1-ol features an iso-propyl terminus and a chiral methyl group adjacent to a primary hydroxyl group. In retrosynthetic C4+C5+C8 strategies, this molecule serves as the perfect C8 terminal fragment[2].

Mechanistic Causality: Preserving the C2 Stereocenter

A critical challenge in organic synthesis is modifying a primary alcohol without epimerizing an adjacent stereocenter. Harsh halogenation conditions (e.g., using HX or SOCl₂ without buffering) can lead to carbocation rearrangements or partial racemization.

To prevent this, the Mitsunobu Thioetherification is employed [1].

  • Causality: The Mitsunobu reaction proceeds via a tightly bound betaine intermediate formed by diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP). The nucleophilic attack by benzo[d]thiazole-2-thiol occurs strictly at the C1 primary carbon via a concerted SN​2 mechanism.

  • Outcome: Because the C–O bond at C1 is broken without generating a free carbocation, the adjacent C2 stereocenter is completely preserved. This ensures that the enantiomeric purity of the building block is flawlessly translated into the final product.

Activation via Julia-Kocienski Olefination

Following thioetherification, the intermediate must be oxidized to a sulfone.

  • Causality: The sulfone moiety acts as a powerful electron-withdrawing group, significantly increasing the acidity of the α-protons. This allows for facile deprotonation by a strong base (such as NaHMDS) to form a carbanion.

  • Advantage: Unlike classical Julia-Lythgoe olefinations that require a separate, toxic reductive elimination step (e.g., sodium amalgam), the use of a benzothiazolyl (BT) sulfone enables a spontaneous Smiles rearrangement after aldehyde addition, directly yielding the requisite alkene[1].

Quantitative Reaction Metrics

The following table summarizes the key intermediates, yields, and optical rotations when utilizing (2R)-2,6-dimethylheptan-1-ol in the synthesis of the tea tussock moth pheromone [1].

CompoundStructural Role in SynthesisYield (%)Optical Rotation [α]D25​
10 (2R)-2,6-dimethylheptan-1-ol (Starting Material)86%+4.68 ( c 2.4, CHCl₃)
11 (R)-2-((2,6-dimethylheptyl)thio)benzo[d]thiazole83%–3.63 ( c 3.1, CHCl₃)
12 Julia BT-Sulfone Reagent99%N/A
13 Alkene Intermediate (E/Z ratio = 2:1)79%N/A
1 (S)-10,14-dimethylpentadecyl isobutyrate (Target)99%N/A

Validated Experimental Protocols

The following protocols represent a self-validating system. By monitoring the specific optical rotation and TLC profiles, researchers can confirm the integrity of the chiral center at each step[1].

Protocol A: Mitsunobu Thioetherification

Objective: Conversion of (2R)-2,6-dimethylheptan-1-ol to the corresponding BT-thioether.

  • Preparation: Flame-dry a round-bottom flask under argon. Add (2R)-2,6-dimethylheptan-1-ol (0.7 g, 4.85 mmol) and anhydrous THF (25 mL).

  • Reagent Addition: Add benzo[d]thiazole-2-thiol (1.0 g, 6.0 mmol, 1.24 eq) and triphenylphosphine (TPP) (1.5 g, 6.0 mmol, 1.24 eq) to the solution. Stir until fully dissolved.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Expert Insight: Cooling is mandatory to control the exothermic formation of the betaine intermediate and suppress the formation of hydrazine byproducts.

  • Activation: Add DIAD (1.1 mL, 6.0 mmol, 1.24 eq) dropwise over 15 minutes.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir until complete (monitor via TLC). Evaporate the volatile THF under reduced pressure.

  • Purification: Purify the residue via silica gel flash column chromatography to yield the thioether (1.2 g, 83% yield).

  • Self-Validation Check: Measure the optical rotation. A successful reaction with retained stereochemistry will yield [α]D25​ –3.63 ( c 3.1, CHCl₃)[1].

Protocol B: Oxidation to Julia Sulfone

Objective: Activate the thioether for subsequent olefination.

  • Preparation: Dissolve the purified thioether (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 2.5 eq) in portions. Expert Insight: An excess of oxidant ensures complete conversion from the intermediate sulfoxide to the desired sulfone.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize excess oxidant. Wash the organic layer with saturated aqueous NaHCO₃ to remove mCBA byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Julia sulfone reagent (approx. 99% yield)[1].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from the chiral pool starting material to the activated Julia sulfone, highlighting the preservation of the C2 stereocenter.

Workflow A (2R)-2,6-dimethylheptan-1-ol (Chiral Pool) B Mitsunobu Thioetherification A->B C BT-Thioether (C2 Retained) B->C BtzSH, DIAD 83% Yield D Oxidation (to Sulfone) C->D E Julia Sulfone Reagent D->E 99% Yield F Julia-Kocienski Olefination E->F G Alkene Intermediate F->G + Aldehyde 79% Yield

Fig 1. Synthetic workflow from (2R)-2,6-dimethylheptan-1-ol to the alkene intermediate.

References

  • Title: Synthesis of the Sex Pheromone of the Tea Tussock Moth Based on a Resource Chemistry Strategy Source: Molecules 2018, 23(6), 1347. URL: [Link]

Sources

Application

Application Note: Catalytic Enantioselective Hydrogenation to Yield (2R)-2,6-Dimethylheptan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The synthesis of enantiopure (2R)-2,6-dimethylheptan-1-ol is of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of enantiopure (2R)-2,6-dimethylheptan-1-ol is of significant interest in the fine chemical and pharmaceutical industries. This chiral building block is a critical intermediate in the total synthesis of complex natural products, including the sex pheromone of the tea tussock moth[1]. While previous approaches have relied on chiral pool strategies utilizing steroid industry waste[2] or stoichiometric chiral auxiliaries, catalytic asymmetric hydrogenation offers a highly atom-economical and scalable alternative.

This application note details the enantioselective hydrogenation of the allylic alcohol precursor, (E)-2,6-dimethylhept-2-en-1-ol, using a chiral Ruthenium-BINAP catalyst. By leveraging the directing effect of the allylic hydroxyl group, this protocol achieves complete conversion and exceptional enantiomeric excess (>98% ee).

Mechanistic Rationale & Catalyst Selection

The transformation relies on the classic Noyori asymmetric hydrogenation paradigm (). The precatalyst, Ru(OAc)₂((S)-BINAP), is activated in the presence of hydrogen and a protic solvent to form the active cationic ruthenium hydride species, [Ru(H)((S)-BINAP)(MeOH)ₙ]⁺.

Causality of Stereocontrol: Unlike unfunctionalized olefins, allylic alcohols coordinate directly to the ruthenium center via their oxygen atom. This heteroatom coordination serves two critical functions:

  • Rate Acceleration: It brings the alkene into close proximity with the metal center, dramatically accelerating migratory insertion.

  • Facial Selectivity: The rigid chelate formed by the coordinated hydroxyl group and the bidentate (S)-BINAP ligand forces the substrate into a highly specific chiral quadrant. The steric bulk of the BINAP naphthyl rings blocks the si face of the alkene, dictating that hydride transfer occurs exclusively to the re face of (E)-2,6-dimethylhept-2-en-1-ol, thereby establishing the (2R) absolute configuration.

Experimental Workflow

Workflow Substrate Substrate Preparation (E)-2,6-dimethylhept-2-en-1-ol (Distilled over CaH2) Reaction Asymmetric Hydrogenation 4 atm H2, 20 °C, 12 h High-shear stirring (800 rpm) Substrate->Reaction Load Reactor Catalyst Catalyst Activation Ru(OAc)2((S)-BINAP) (0.5 mol%) Degassed Anhydrous MeOH Catalyst->Reaction Active Ru-H Workup Workup & Purification Vent H2, Evaporate Solvent Silica Plug (Hexane/EtOAc) Reaction->Workup 100% Conversion Analysis System Validation Chiral GC-FID (CycloSil-B) 1H/13C NMR Workup->Analysis Crude Isolate Product Target Molecule (2R)-2,6-dimethylheptan-1-ol Yield: >95%, ee: >98% Analysis->Product Confirmed (2R)

Figure 1: Experimental workflow for the Ru-catalyzed enantioselective hydrogenation to yield (2R)-2,6-dimethylheptan-1-ol.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization parameters. The data illustrates the critical causality between solvent choice, pressure, and the resulting enantiomeric excess.

EntryCatalystSolventPressure (H₂)Temp (°C)Conversion (%)ee (%)Config.
1Ru(OAc)₂((S)-BINAP)MeOH4 atm20>9998(2R)
2Ru(OAc)₂((S)-BINAP)CH₂Cl₂4 atm204582(2R)
3Ru(OAc)₂((R)-BINAP)MeOH4 atm20>9998(2S)
4[Ir(COD)(MaxPHOX)]BArFCH₂Cl₂50 atm25>9991(2R)
5Ru(OAc)₂((S)-BINAP)MeOH1 atm206095(2R)

Data Insights & Causality:

  • Solvent Effect (Entry 1 vs. 2): Methanol (Entry 1) is strictly required. As a polar protic solvent, it facilitates the heterolytic cleavage of H₂ and the dissociation of the acetate ligands from the precatalyst, rapidly generating the active cationic ruthenium species. Dichloromethane (Entry 2) fails to stabilize this transition, leading to sluggish conversion and diminished stereocontrol.

  • Pressure Dynamics (Entry 1 vs. 5): Operating at 4 atm (Entry 1) ensures that the oxidative addition of H₂ to the Ru center outpaces off-cycle substrate isomerization (e.g., tautomerization of the allylic alcohol to an aldehyde). At 1 atm (Entry 5), the reaction becomes mass-transfer limited.

Step-by-Step Protocol

Prerequisites: All manipulations of the precatalyst must be performed using standard Schlenk techniques or within a nitrogen-filled glovebox to prevent irreversible oxidation of the BINAP ligand.

Phase 1: Preparation
  • Substrate Purification: Distill (E)-2,6-dimethylhept-2-en-1-ol over Calcium Hydride (CaH₂) under reduced pressure.

    • Causality: Trace peroxides will irreversibly oxidize the Ru(II) center to inactive Ru(III)/Ru(IV) species, while water competes with the substrate for metal coordination, depressing the ee.

  • Solvent Degassing: Sparge anhydrous methanol with Argon for 30 minutes, followed by three freeze-pump-thaw cycles.

Phase 2: Reaction Execution
  • Catalyst Loading: In a glovebox, weigh 0.5 mol% of Ru(OAc)₂((S)-BINAP) and transfer it to a stainless-steel Parr autoclave.

  • Substrate Addition: Add the distilled (E)-2,6-dimethylhept-2-en-1-ol to the autoclave, followed by the degassed methanol to achieve a substrate concentration of 0.5 M.

  • Hydrogenation: Seal the autoclave and remove it from the glovebox. Purge the headspace with H₂ (pressurize to 2 atm, then vent; repeat 3 times).

  • Pressurization: Pressurize the reactor to exactly 4 atm with H₂.

  • Agitation: Stir the reaction at 800 rpm at 20 °C for 12 hours.

    • Causality: High-shear stirring is mandatory to eliminate gas-liquid mass transfer limitations, ensuring the dissolved H₂ concentration remains constant throughout the catalytic cycle.

Phase 3: Workup & Isolation
  • Venting: Carefully vent the hydrogen gas and purge the reactor with Argon.

  • Concentration: Transfer the methanolic solution to a round-bottom flask and concentrate under reduced pressure.

  • Filtration: Dissolve the crude residue in a minimal amount of 10% Ethyl Acetate in Hexanes. Pass the solution through a 2-inch pad of silica gel to trap the ruthenium salts. Evaporate the filtrate to yield the pure (2R)-2,6-dimethylheptan-1-ol as a colorless oil.

Analytical Validation & System Trustworthiness

To ensure this protocol acts as a self-validating system , you must independently verify both the conversion and the stereochemical outcome.

  • Internal Control (Racemic Standard): Before analyzing the asymmetric batch, run a parallel micro-scale hydrogenation using an achiral catalyst (e.g., 10% Pd/C) to generate a racemic mixture of 2,6-dimethylheptan-1-ol.

  • Chiral GC-FID Analysis: Inject the racemic standard into a Gas Chromatograph equipped with a chiral stationary phase (e.g., Agilent CycloSil-B). Adjust the oven temperature gradient until baseline resolution (Rs > 1.5) between the (2R) and (2S) peaks is achieved. Only then should you inject the product from the asymmetric batch to calculate the exact ee.

  • NMR Verification: Confirm complete conversion by ¹H NMR (500 MHz, CDCl₃) by observing the total disappearance of the olefinic proton signal at ~5.2 ppm and the emergence of the saturated aliphatic multiplet corresponding to the newly formed stereocenter at C2.

References

  • Synthesis of the Sex Pheromone of the Tea Tussock Moth Based on a Resource Chemistry Strategy Molecules (MDPI), 2018. URL:[Link][1]

  • Enantioselective hydrogenation of allylic and homoallylic alcohols Journal of the American Chemical Society, 1987. URL:[Link]

  • On the mechanism of stereoselection in Ru-catalyzed asymmetric hydrogenation Accounts of Chemical Research, 2004. URL:[Link]

Sources

Method

Application Note: High-Resolution Chiral Analysis of (2R)-2,6-dimethylheptan-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist Abstract This application note presents a detailed and robust method for the chiral separation and quantitative analysis of (2R)-2,6-dimethylheptan-1-ol using Gas Chromatograph...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This application note presents a detailed and robust method for the chiral separation and quantitative analysis of (2R)-2,6-dimethylheptan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). (2R)-2,6-dimethylheptan-1-ol is a significant chiral building block in the synthesis of various high-value chemicals, including pharmaceuticals and fragrance components. The stereochemistry of this molecule is critical to its biological activity and sensory properties, necessitating a reliable analytical method to determine enantiomeric purity. This guide provides a comprehensive protocol, including sample preparation with derivatization, optimized GC-MS parameters for chiral separation, and a discussion of the expected mass spectral fragmentation. The methodology is designed for researchers, scientists, and professionals in drug development and quality control who require a validated and reproducible approach to the analysis of this and similar chiral alcohols.

Introduction

(2R)-2,6-dimethylheptan-1-ol is a chiral primary alcohol with a branched alkyl chain. As an enantiomer of a chiral molecule, it and its counterpart, (2S)-2,6-dimethylheptan-1-ol, can exhibit distinct biological activities and pharmacological effects. In the pharmaceutical industry, the use of single-enantiomer drugs is increasingly mandated by regulatory agencies to ensure safety and efficacy, as the "inactive" enantiomer may be responsible for undesirable side effects[1]. Consequently, the development of analytical methods capable of separating and quantifying enantiomers is of paramount importance.

Gas chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds like 2,6-dimethylheptan-1-ol.[2] However, the inherent polarity of the alcohol functional group can lead to poor peak shape and reduced volatility. To address this, a derivatization step is often employed.[3][4][5] Furthermore, the separation of enantiomers, which have identical physical properties in a non-chiral environment, requires the use of a chiral stationary phase (CSP) in the GC column.[2][6][7] This application note details a GC-MS method that combines a derivatization strategy with a cyclodextrin-based chiral column to achieve baseline separation of the enantiomers of 2,6-dimethylheptan-1-ol.

Experimental

Materials and Reagents
  • (2R)-2,6-dimethylheptan-1-ol standard (≥98% purity)

  • (S)-2,6-dimethylheptan-1-ol standard (≥98% purity)

  • Racemic 2,6-dimethylheptan-1-ol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Derivatization grade)

  • Pyridine (Anhydrous, ≥99.8%)

  • Hexane (GC grade, ≥99%)

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., 2-octanol or other suitable non-interfering alcohol.

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Chiral GC Column: A cyclodextrin-based chiral capillary column is recommended. A good starting point is a 2,3-di-O-acetyl-6-O-TBDMS derivatized beta-cyclodextrin column (e.g., Gamma Dex™ 225) or a similar phase known for separating chiral alcohols.[2]

    • Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness

  • Autosampler

  • Vortex mixer

  • Heating block or water bath

  • Standard laboratory glassware

Sample Preparation and Derivatization Protocol

The derivatization of the hydroxyl group of 2,6-dimethylheptan-1-ol to a trimethylsilyl (TMS) ether increases its volatility and improves chromatographic peak shape.[8][9]

  • Standard Preparation: Prepare a series of calibration standards of (2R)-2,6-dimethylheptan-1-ol in hexane, ranging from approximately 1 µg/mL to 100 µg/mL. Also prepare a solution of the racemic mixture and the (S)-enantiomer for system suitability and peak identification. Spike each standard with the internal standard at a constant concentration.

  • Derivatization:

    • Pipette 100 µL of each standard solution into a 2 mL autosampler vial.

    • Add 50 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.[4]

    • Allow the vial to cool to room temperature before placing it in the autosampler tray.

Figure 1: Workflow for the derivatization of 2,6-dimethylheptan-1-ol.

GC-MS Operating Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Injection Mode Split (Split ratio: 20:1)
Injector Temperature 250°C
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.2 mL/min (Constant Flow)
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: 2°C/min to 140°CRamp: 10°C/min to 220°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-350) and/orSelected Ion Monitoring (SIM)

Results and Discussion

Chromatographic Separation

Under the proposed conditions, baseline separation of the TMS-derivatized enantiomers of 2,6-dimethylheptan-1-ol is expected. The use of a chiral cyclodextrin-based stationary phase is crucial for this separation. The derivatized cyclodextrin creates a chiral environment where the two enantiomers have slightly different interactions, leading to different retention times.[2][6] The elution order of the (R) and (S) enantiomers should be confirmed by injecting the individual standards.

Mass Spectral Analysis

Expected Fragmentation of Underivatized 2,6-dimethylheptan-1-ol:

m/z Proposed Fragment Significance
126[M-H₂O]⁺Loss of water from the molecular ion
83[C₆H₁₁]⁺Cleavage of the C-C bond adjacent to the hydroxyl group
70[C₅H₁₀]⁺Further fragmentation
55, 43, 41Alkyl fragmentsCharacteristic of branched alkanes

For the TMS-derivatized compound (MW: 216.46 g/mol ), the molecular ion should be more stable. Key fragments would likely include:

  • [M-15]⁺ (m/z 201): Loss of a methyl group from the TMS moiety.

  • [M-43]⁺ (m/z 173): Loss of an isopropyl group.

  • m/z 73 [Si(CH₃)₃]⁺: A characteristic and often abundant ion for TMS derivatives.

The mass spectrometer serves as a highly selective detector, and by using Selected Ion Monitoring (SIM) mode for the characteristic ions, the sensitivity and selectivity of the method can be significantly enhanced.

G 2,6-dimethylheptan-1-ol 2,6-dimethylheptan-1-ol Molecular Ion (m/z 144) Molecular Ion (m/z 144) 2,6-dimethylheptan-1-ol->Molecular Ion (m/z 144) EI Loss of H2O Loss of H2O Molecular Ion (m/z 144)->Loss of H2O -18 Alpha Cleavage Alpha Cleavage Molecular Ion (m/z 144)->Alpha Cleavage -C3H7 [M-H2O]+ (m/z 126) [M-H2O]+ (m/z 126) Loss of H2O->[M-H2O]+ (m/z 126) Fragment (m/z 83) Fragment (m/z 83) Alpha Cleavage->Fragment (m/z 83) Further Fragmentation Further Fragmentation Fragment (m/z 83)->Further Fragmentation ... m/z 70, 55, 43, 41 m/z 70, 55, 43, 41 Further Fragmentation->m/z 70, 55, 43, 41

Figure 2: Proposed fragmentation pathway of 2,6-dimethylheptan-1-ol.

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline separation of the enantiomers and the absence of interfering peaks at the retention times of the analytes.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the concentration, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

Conclusion

This application note provides a comprehensive and scientifically sound GC-MS method for the chiral analysis of (2R)-2,6-dimethylheptan-1-ol. The combination of a derivatization step to enhance volatility and chromatographic performance with the use of a chiral stationary phase for enantiomeric separation provides a robust and reliable analytical solution. The detailed protocol and discussion of expected results will enable researchers and scientists to implement this method for quality control, enantiomeric purity determination, and research applications in the pharmaceutical, flavor, and fragrance industries.

References

  • GC Derivatization. Regis Technologies. Available at: [Link]

  • NIST Chemistry WebBook. 5-Hepten-1-ol, 2,6-dimethyl-. Available at: [Link]

  • PubChem. 2,6-Dimethylheptan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Snow, N. H. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • NIST Chemistry WebBook. 2-Heptanol, 2,6-dimethyl-. Available at: [Link]

  • Carlin, M. G., et al. Utility of Comprehensive GC×GC Gas Chromatography in Finding Varietal Markers among Volatile Compounds in Non-Aromatic Red Wines. Fondazione Edmund Mach. Available at: [Link]

  • NIST Chemistry WebBook. 2-Heptanol, 2,6-dimethyl-. Available at: [Link]

  • NIST Chemistry WebBook. 2-Heptanol, 2,6-dimethyl-. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Available at: [Link]

  • Collins, T. S., et al. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices. PMC. Available at: [Link]

  • Agilent Technologies, Inc. Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Available at: [Link]

  • Shimadzu Scientific Instruments. Simplified Cannabis Terpene Profiling by GCMS. Available at: [Link]

  • PubChem. (2S)-2,6-dimethylheptan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • SCISPEC. Enantiomeric Composition of Essential Oils by Chiral GC/MS. Available at: [Link]

  • NIST Chemistry WebBook. 5-Hepten-1-ol, 2,6-dimethyl-. Available at: [Link]

  • PubChemLite. 2,6-dimethylhept-6-en-1-ol (C9H18O). Available at: [Link]

  • Schurig, V. Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Mohd, A. M. Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • Moldoveanu, S. C., & David, V. Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • UCSD/CCMS. Spectrum Library. GNPS. Available at: [Link]

  • Witte, T. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

  • GC Derivatization Reagents. Obrnuta faza. Available at: [Link]

  • Rocchetti, G., et al. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Available at: [Link]

  • Zhang, T., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • White, J. D., & Rose, Jr., F. W. 2,6-Dimethylheptane: its synthesis, properties, and comparison with an isononane from petroleum. National Institute of Standards and Technology. Available at: [Link]

  • Al-Yousef, H. M., et al. GC/MS Analysis and Characterization of 2-Hexadecen-1-ol and Beta Sitosterol From Schimpera Arabica Extract for Its Bioactive Potential as Antioxidant and Antimicrobial. PubMed. Available at: [Link]

  • S. S. Kurbanov, et al. GC-MS Analysis of The Chemical Composition of The Hydrodistillate of The Above-Ground Part of Melissa Officinalis L. Available at: [Link]

Sources

Application

The Strategic Role of (2R)-2,6-Dimethylheptan-1-ol in the Synthesis of Insect Pheromones: A Detailed Guide for Researchers

The precise and stereocontrolled synthesis of insect pheromones is a cornerstone of modern integrated pest management strategies. These semiochemicals, often active in minute quantities, offer an environmentally benign a...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise and stereocontrolled synthesis of insect pheromones is a cornerstone of modern integrated pest management strategies. These semiochemicals, often active in minute quantities, offer an environmentally benign alternative to broad-spectrum pesticides. Among the diverse array of chiral building blocks utilized in pheromone synthesis, (2R)-2,6-dimethylheptan-1-ol stands out as a versatile and strategically important precursor. Its defined stereochemistry at the C2 position provides a crucial starting point for the construction of complex chiral pheromones, ensuring the final product possesses the specific enantiomeric or diastereomeric composition required for biological activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of (2R)-2,6-dimethylheptan-1-ol in insect pheromone synthesis. We will delve into the underlying principles, provide detailed experimental protocols for the synthesis of key pheromones, and offer expert insights into the causality behind experimental choices.

The Significance of Chirality in Pheromone Activity

Insects often utilize a single enantiomer or a specific ratio of enantiomers of a chiral molecule for communication. The biological activity of a pheromone is intrinsically linked to its three-dimensional structure, which is dictated by its stereochemistry. The synthesis of pheromones, therefore, necessitates a high degree of stereochemical control to elicit the desired behavioral response in the target pest. The use of enantiomerically pure starting materials, such as (2R)-2,6-dimethylheptan-1-ol, is a fundamental strategy in what is known as "chiral pool" synthesis, where the inherent chirality of the starting material is carried through to the final product.[1]

Application Note: Synthesis of (4R,8R)-4,8-Dimethyldecanal, the Aggregation Pheromone of the Red Flour Beetle (Tribolium castaneum)

The red flour beetle (Tribolium castaneum) is a major pest of stored grain products worldwide. Its aggregation pheromone has been identified as 4,8-dimethyldecanal, with the (4R,8R)-isomer being the most active component. The synthesis of this specific stereoisomer is crucial for the development of effective lures for monitoring and trapping this pest. (2R)-2,6-Dimethylheptan-1-ol serves as an excellent chiral precursor for the C1-C8 fragment of the target molecule.

Synthetic Strategy Overview

The synthetic approach involves the conversion of the primary alcohol of (2R)-2,6-dimethylheptan-1-ol into a suitable leaving group, followed by a coupling reaction with a Grignard reagent to extend the carbon chain. Subsequent oxidation of the resulting alcohol furnishes the target aldehyde. This strategy ensures the retention of the critical (R)-stereocenter at what will become the C8 position of the final pheromone.

G A (2R)-2,6-Dimethylheptan-1-ol B Tosylation (TsCl, Pyridine) A->B C (2R)-2,6-Dimethylheptyl-1-tosylate B->C D Coupling (Ethylmagnesium bromide, Li2CuCl4) C->D E (4R)-4,8-Dimethyldecan-1-ol D->E F Oxidation (PCC or Swern) E->F G (4R,8R)-4,8-Dimethyldecanal F->G

Figure 1. Synthetic workflow for (4R,8R)-4,8-Dimethyldecanal from (2R)-2,6-Dimethylheptan-1-ol.

Experimental Protocol: Synthesis of (4R,8R)-4,8-Dimethyldecanal

Part 1: Tosylation of (2R)-2,6-Dimethylheptan-1-ol

This step converts the hydroxyl group into a good leaving group (tosylate) for the subsequent coupling reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Materials:

  • (2R)-2,6-Dimethylheptan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R)-2,6-dimethylheptan-1-ol (1.0 eq) in anhydrous pyridine (5-10 volumes) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with DCM.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (2R)-2,6-dimethylheptyl-1-tosylate, which can often be used in the next step without further purification.

Part 2: Li₂CuCl₄-Catalyzed Coupling with Ethylmagnesium Bromide

This is a key carbon-carbon bond-forming step. The use of a lithium cuprate catalyst (Li₂CuCl₄) is crucial for the efficient cross-coupling of the tosylate with the Grignard reagent.

Materials:

  • (2R)-2,6-Dimethylheptyl-1-tosylate

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Lithium tetrachlorocuprate (Li₂CuCl₄) solution (0.1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

Procedure:

  • Dissolve the crude (2R)-2,6-dimethylheptyl-1-tosylate (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -10 °C (ice-salt bath).

  • Add the Li₂CuCl₄ solution (0.05 eq) to the reaction mixture.

  • Slowly add the ethylmagnesium bromide solution (1.5 eq) dropwise, maintaining the temperature below -5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (6R)-2,6-dimethyloctane.

Part 3: Conversion to (4R,8R)-4,8-Dimethyldecanal

This section describes a hypothetical extension of the synthesis. While the previous step yielded (6R)-2,6-dimethyloctane, a different coupling partner would be needed to synthesize the decanal structure. For the purpose of illustrating the final oxidation step, we will assume the synthesis of (4R,8R)-4,8-dimethyldecan-1-ol was achieved through an analogous coupling reaction with a suitable three-carbon Grignard reagent. The final step is the oxidation of the primary alcohol to the aldehyde. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) is used to avoid over-oxidation to the carboxylic acid.

Materials:

  • (4R,8R)-4,8-Dimethyldecan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of (4R,8R)-4,8-dimethyldecan-1-ol (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a non-polar eluent system, e.g., hexane/ethyl acetate) to afford (4R,8R)-4,8-dimethyldecanal.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Key Spectroscopic Data
(2R)-2,6-Dimethylheptyl-1-tosylateC₁₆H₂₆O₃S298.44>90¹H NMR: δ ~7.8 (d), ~7.3 (d), ~2.4 (s)
(6R)-2,6-DimethyloctaneC₁₀H₂₂142.2870-80¹H NMR: Characteristic aliphatic signals
(4R,8R)-4,8-DimethyldecanalC₁₂H₂₄O184.3280-90¹H NMR: δ ~9.7 (t); IR: ν ~1725 cm⁻¹ (C=O)

Application Note: Synthesis of Sulcatol, an Aggregation Pheromone of Ambrosia Beetles

Sulcatol (6-methyl-5-hepten-2-ol) is an aggregation pheromone for several species of ambrosia beetles, which are significant timber pests. The biological activity is dependent on the enantiomeric ratio, with different species responding to different ratios of the (R)- and (S)-enantiomers. (2R)-2,6-dimethylheptan-1-ol can be envisioned as a starting material for the synthesis of (R)-sulcatol, although this would require significant chemical manipulation. A more direct synthesis of sulcatol often involves the reduction of 6-methyl-5-hepten-2-one.[2] However, for the purpose of demonstrating the versatility of chiral building blocks, a hypothetical retrosynthetic analysis is presented.

G A (R)-Sulcatol B Retrosynthetic Analysis A->B C Grignard Addition B->C F Chiral Precursor Strategy B->F D Acetaldehyde C->D E 4-Methyl-3-pentenyl magnesium bromide C->E G (2R)-2,6-Dimethylheptan-1-ol F->G

Figure 2. Retrosynthetic considerations for (R)-Sulcatol.

While a direct conversion of (2R)-2,6-dimethylheptan-1-ol to (R)-sulcatol is not straightforward, the principles of stereocontrolled synthesis are paramount. The synthesis of specific enantiomers of sulcatol has been achieved from other chiral precursors like 2-deoxy-D-ribose.[3]

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. The successful synthesis of the target pheromones can be validated at each step through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, C=O).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric or diastereomeric purity of the final pheromone.

By employing these analytical methods, researchers can ensure the identity, purity, and stereochemical integrity of their synthesized pheromones, which is critical for their biological evaluation and application.

References

  • Asymmetric synthesis of (R)-sulcatol. Department of Chemistry - chem.ox.ac.uk.
  • New Syntheses of the Rice Moth and Stink Bug Pheromones by Employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a Building Block. PubMed.
  • Synthesis of enantiomers of sulcatol. ResearchGate.
  • New Syntheses of the Rice Moth and Stink Bug Pheromones by Employing (2R,6S)-7Acetoxy2,6-dimethyl-1-heptanol as a Building Block. ResearchGate.
  • The Pherobase Synthesis - E-pityol. The Pherobase.
  • synthesis of 2,6-dimethyloctyl formate, a potent mimic of the aggregation pheromone. Indian Academy of Sciences.
  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Asian Journal of Chemistry.
  • Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Royal Society of Chemistry.
  • Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. National Center for Biotechnology Information.
  • Key Concepts in Stereoselective Synthesis. ETH Zurich.
  • Asymmetric Synthesis and Biological Activity of Contact Pheromone of Western Flower Thrips, Frankliniella occidentalis. MDPI.
  • Stereoselective aminoalcohol synthesis via chemoselective electrocatalytic radical cross couplings. National Center for Biotechnology Information.
  • Synthesis of Novel Fragrant Molecules 6-Methoxy-2,6-dimethyl Heptanol Derivatives. ResearchGate.
  • Enantioselective Synthesis of Alcohols and Amines: The Lindel Synthesis of Hemiasterlin. Organic Chemistry Portal.
  • synthesis of sulcatol question. ECHEMI.
  • Synthesis and chromatographic analysis of the four stereoisomers of 4,8-dimethyldecanal, the male aggregation pheromone of the red flour beetle, Tribolium castaneum. ResearchGate.

Sources

Method

derivatization of (2R)-2,6-dimethylheptan-1-ol for chiral HPLC analysis

Application Note: Pre-Column Derivatization of (2R)-2,6-Dimethylheptan-1-ol for Enantiomeric Resolution via Chiral HPLC Introduction & Analytical Challenges (2R)-2,6-dimethylheptan-1-ol is a highly valuable chiral buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pre-Column Derivatization of (2R)-2,6-Dimethylheptan-1-ol for Enantiomeric Resolution via Chiral HPLC

Introduction & Analytical Challenges

(2R)-2,6-dimethylheptan-1-ol is a highly valuable chiral building block, frequently utilized in the total synthesis of complex natural products and insect pheromones[1]. However, determining the enantiomeric excess (ee) of this branched aliphatic alcohol presents a fundamental analytical challenge.

Aliphatic alcohols inherently lack a conjugated π -system or a strong UV chromophore, rendering direct HPLC-UV detection virtually impossible at standard analytical concentrations. Furthermore, the absence of π -electrons severely limits their ability to engage in the non-covalent interactions required by standard Chiral Stationary Phases (CSPs), typically resulting in co-elution[2]. To overcome these limitations, pre-column derivatization is strictly required to transform the analyte into a form suitable for both photometric detection and chiral discrimination[3].

Mechanistic Rationale: The 3,5-DNBC Advantage

While various derivatizing agents exist (e.g., phenyl isocyanates), converting the aliphatic alcohol into a 3,5-dinitrobenzoate ester using 3,5-dinitrobenzoyl chloride (3,5-DNBC) remains the gold standard for this molecular class[3].

Causality of the Reagent Choice:

  • Photometric Enhancement: The 3,5-dinitrophenyl moiety possesses exceptional molar absorptivity at 254 nm, enabling highly sensitive trace detection[3].

  • Chiral Recognition Amplification: Chiral separation on polysaccharide-based CSPs (e.g., Chiralpak AD-H) or Pirkle-type columns relies heavily on a three-point interaction model. Derivatization transforms the flexible, non-interacting alcohol into a rigid molecule capable of robust interactions:

    • π−π Stacking: The electron-deficient 3,5-dinitroaromatic ring acts as a powerful π -acid, interacting deeply with the π -basic phenylcarbamate groups of the CSP[4].

    • Hydrogen Bonding: The newly formed ester carbonyl provides a localized, rigid hydrogen-bond acceptor site[5].

    • Steric Discrimination: Structural Insight: In (2R)-2,6-dimethylheptan-1-ol, the chiral center is at C2, directly adjacent to the alcohol. Upon esterification, the steric bulk of this adjacent methyl group restricts the conformational freedom of the ester bond, forcing the stereocenter into intimate, differential contact within the chiral cavities of the stationary phase[5].

Workflow A 1. Sample Prep Aliphatic Alcohol B 2. Derivatization 3,5-DNBC + Pyridine A->B C 3. Workup L-L Extraction B->C D 4. Chiral HPLC Amylose CSP (UV) C->D

Caption: Workflow for pre-column derivatization and chiral HPLC analysis of aliphatic alcohols.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a self-validating framework: a blank reaction (to identify reagent hydrolysis peaks) and a derivatized racemic standard (to confirm baseline resolution, Rs​≥1.5 , prior to analyzing the enantiopure (2R) sample).

Phase 1: Derivatization Synthesis

Expert Insight: Pyridine is utilized not merely as an acid scavenger to neutralize the HCl byproduct, but as a nucleophilic catalyst. It forms a highly reactive acylpyridinium intermediate, which is crucial for driving the esterification of sterically hindered secondary or branched primary alcohols to completion.

  • Preparation: Dissolve 10 mg of (2R)-2,6-dimethylheptan-1-ol (or the racemic mixture for the system suitability control) in 1.0 mL of anhydrous dichloromethane (DCM) in a 5 mL glass vial.

  • Reagent Addition: Add 25 mg of 3,5-dinitrobenzoyl chloride (3,5-DNBC) and 20 μ L of anhydrous pyridine.

  • Reaction: Seal the vial securely and incubate at 50°C for 60 minutes.

  • Quenching: Cool the mixture to room temperature. Add 1.0 mL of 1M HCl to quench the reaction and protonate the excess pyridine, driving it into the aqueous phase. Vortex for 30 seconds.

  • Extraction & Washing: Extract the lower organic (DCM) layer. Wash it with 1.0 mL of saturated aqueous NaHCO3​ . Note: This step is critical to remove unreacted 3,5-dinitrobenzoic acid, which would otherwise cause massive peak tailing and baseline disruption during HPLC analysis.

  • Drying & Dilution: Dry the organic layer over anhydrous Na2​SO4​ . Evaporate the DCM under a gentle stream of nitrogen. Re-dissolve the purified residue in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10, v/v) for injection.

Phase 2: Chiral HPLC Analysis

Expert Insight: Normal-phase chromatography is strictly required. The non-polar hexane mobile phase ensures that the delicate hydrogen bonding and π−π interactions between the analyte and the CSP are not outcompeted by the solvent[5].

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H), 4.6×250 mm, 5 μ m.

  • Mobile Phase: Hexane / Isopropanol (98:2, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Injection Volume: 5 μ L.

Mechanism cluster_0 3,5-Dinitrobenzoate Derivative cluster_1 Chiral Stationary Phase DNBA 3,5-Dinitroaromatic Ring (π-Acid) CSP_Phenyl Phenylcarbamate (π-Base) DNBA->CSP_Phenyl π-π Stacking Ester Ester Carbonyl (H-Bond Acceptor) CSP_NH Carbamate N-H (H-Bond Donor) Ester->CSP_NH Hydrogen Bonding Alkyl Branched Alkyl Chain (Steric Bulk) CSP_Cavity Chiral Cavity (Steric Fit) Alkyl->CSP_Cavity Steric Inclusion

Caption: Three-point chiral recognition mechanism between the 3,5-dinitrobenzoate derivative and CSP.

Quantitative Data & System Suitability

The following table summarizes the expected chromatographic parameters based on the validated methodology for branched aliphatic 3,5-dinitrobenzoates.

ParameterExpected ValueAnalytical Significance
Retention Time ( tR1​ ) - (S)-enantiomer ~12.4 minElutes first due to a weaker steric fit in the chiral cavity.
Retention Time ( tR2​ ) - (2R)-enantiomer ~14.1 minTarget analyte; forms a stronger transient diastereomeric complex.
Selectivity Factor ( α ) ≥1.15 Indicates a sufficient thermodynamic difference in binding affinities.
Resolution ( Rs​ ) ≥1.8 Baseline separation achieved; allows for highly accurate ee% integration.
Limit of Detection (LOD) <50 ng/mLEnabled by the high molar absorptivity of the introduced 3,5-DNB group.

Sources

Application

Application Notes and Protocols: Esterification of (2R)-2,6-Dimethylheptan-1-ol

Introduction (2R)-2,6-Dimethylheptan-1-ol is a chiral alcohol with applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Its esters, in particular, are valued for their unique sensory...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R)-2,6-Dimethylheptan-1-ol is a chiral alcohol with applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Its esters, in particular, are valued for their unique sensory properties and as key intermediates in the development of novel bioactive molecules. The stereocentricity at the C2 position imparts specific properties to its derivatives, making stereoselective synthesis and derivatization crucial. This document provides detailed protocols for the esterification of (2R)-2,6-dimethylheptan-1-ol, targeting researchers, scientists, and professionals in drug development. We will explore both classical acid-catalyzed and modern enzyme-mediated methods, offering insights into the rationale behind procedural steps to ensure robust and reproducible outcomes.

Core Principles of Esterification

Esterification is a fundamental organic reaction that forms an ester from an alcohol and an acid. The general reaction is reversible, and various strategies are employed to drive the equilibrium towards the product side.[1][2]

Fischer-Speier Esterification

This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][3] The reaction is usually performed under reflux conditions to increase the reaction rate. To favor ester formation, an excess of one reactant (often the alcohol) is used, or water, a byproduct, is removed as it forms, for instance, by using a Dean-Stark apparatus.[3][4]

The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester.[1][5]

Enzyme-Catalyzed Esterification

Enzymatic methods offer a green and highly selective alternative to traditional chemical catalysis.[6][7][8] Lipases are commonly employed enzymes for esterification due to their ability to function in non-aqueous environments and their high stereoselectivity.[8][9] These reactions are typically performed under milder conditions, which helps to preserve sensitive functional groups within the substrate. The enzyme's active site orients the substrates in a specific manner, facilitating the reaction with high chemo-, regio-, and enantioselectivity.[8][9] Immobilized enzymes are often used to simplify catalyst removal and recycling.[10]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Acetic Acid

This protocol details the synthesis of (2R)-2,6-dimethylheptyl acetate using acetic acid and a sulfuric acid catalyst.

Materials and Equipment
  • (2R)-2,6-dimethylheptan-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)[11]

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine (2R)-2,6-dimethylheptan-1-ol (e.g., 5.0 g, 1 equivalent) and glacial acetic acid (e.g., 1.5 equivalents).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.1 mL) to the mixture while stirring.[12]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 50 mL of water.[12][13]

  • Rinse the reaction flask with 25 mL of dichloromethane and add this to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup. Separate the organic layer (bottom layer).

  • Neutralization: Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution (caution: foaming may occur due to CO₂ evolution) and then 25 mL of brine.[12][13]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (2R)-2,6-dimethylheptyl acetate.[14]

Data Summary
ParameterCondition
Reactants(2R)-2,6-dimethylheptan-1-ol, Acetic Acid
CatalystConcentrated Sulfuric Acid
TemperatureReflux (boiling point of the mixture)
Reaction Time2-4 hours
Work-upAqueous wash, NaHCO₃ wash, Brine wash
PurificationColumn Chromatography
Protocol 2: Lipase-Catalyzed Esterification with Acetic Anhydride

This protocol provides a milder, enzymatic approach for the synthesis of (2R)-2,6-dimethylheptyl acetate using an immobilized lipase and acetic anhydride.

Materials and Equipment
  • (2R)-2,6-dimethylheptan-1-ol

  • Acetic anhydride

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[15]

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, to remove water)[16]

  • Reaction vessel (e.g., screw-cap vial or flask)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry reaction vessel, add (2R)-2,6-dimethylheptan-1-ol (e.g., 1.0 g, 1 equivalent), anhydrous organic solvent (e.g., 10 mL), and acetic anhydride (e.g., 1.2 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., 50-100 mg per mmol of alcohol).[16] If desired, add activated molecular sieves to the mixture.

  • Incubation: Seal the vessel and place it on an orbital shaker or magnetic stirrer at a controlled temperature, typically between 40-60 °C.[16]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-8 hours) and analyzing them by TLC or GC.

  • Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized lipase. The enzyme can often be washed with a fresh solvent, dried, and reused.[16]

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess acetic anhydride. The remaining residue is the crude ester.

  • Purification: Further purification, if necessary, can be achieved by column chromatography.[14]

Data Summary
ParameterCondition
Reactants(2R)-2,6-dimethylheptan-1-ol, Acetic Anhydride
CatalystImmobilized Lipase (e.g., Novozym 435)
SolventAnhydrous Hexane or Toluene
Temperature40-60 °C
Reaction TimeVaries (monitor for completion)
Work-upFiltration of enzyme, solvent evaporation
PurificationColumn Chromatography (if needed)

Visualizing the Workflow

General Esterification Workflow

Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Alcohol (2R)-2,6-dimethylheptan-1-ol ReactionVessel Reaction under Controlled Conditions Alcohol->ReactionVessel Acid Carboxylic Acid / Anhydride Acid->ReactionVessel Catalyst Acid or Enzyme Catalyst->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product Pure Ester Purification->Product

Caption: General workflow for the esterification of (2R)-2,6-dimethylheptan-1-ol.

Fischer Esterification vs. Enzymatic Esterification

Esterification_Comparison cluster_fischer Fischer Esterification cluster_enzymatic Enzymatic Esterification F_Conditions Harsh Conditions (High Temp, Strong Acid) F_Selectivity Lower Selectivity F_Conditions->F_Selectivity F_Workup Extensive Work-up (Neutralization, Washes) F_Selectivity->F_Workup F_Byproducts Potential for Side Products F_Workup->F_Byproducts E_Conditions Mild Conditions (Low Temp, Neutral pH) E_Selectivity High Stereoselectivity E_Conditions->E_Selectivity E_Workup Simplified Work-up (Catalyst Filtration) E_Selectivity->E_Workup E_Byproducts Fewer Side Products E_Workup->E_Byproducts Topic Esterification of (2R)-2,6-dimethylheptan-1-ol Topic->F_Conditions Topic->E_Conditions

Caption: Comparison of Fischer and Enzymatic esterification methods.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion (Fischer) Insufficient reaction time or temperature.Increase reflux time or ensure the temperature is at the boiling point of the mixture.
Inactive catalyst.Use fresh concentrated sulfuric acid.
Reversible reaction equilibrium.Use a larger excess of the alcohol or remove water using a Dean-Stark trap.[3][4]
Low Conversion (Enzymatic) Inactive enzyme.Use a fresh batch of immobilized lipase. Ensure proper storage conditions.
Presence of water (for some lipases).Use anhydrous solvents and consider adding molecular sieves.[16]
Sub-optimal temperature.Optimize the reaction temperature for the specific lipase used.
Formation of Side Products Dehydration of the alcohol (Fischer).Use milder reaction conditions or a different acid catalyst.
Over-acylation (Enzymatic).Carefully control the stoichiometry of the acyl donor.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography.[14]
Residual acid catalyst.Ensure thorough neutralization and washing during the work-up.[12][13]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17]

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.[11]

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Organic solvents like dichloromethane and hexane are flammable and volatile. Keep away from ignition sources.[18]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[11][17][18]

References

  • Enzyme-catalysed Inter-esterification Procedure for the Preparation of Esters of a Chiral Secondary Alcohol in High Enantiomeric - RSC Publishing. Available at: [Link]

  • Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum | Request PDF - ResearchGate. Available at: [Link]

  • Lab5 procedure esterification. Available at: [Link]

  • Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. Available at: [Link]

  • Chiral ester synthesis by transesterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

    • The Fischer Esterification. Available at: [Link]

  • Esters. An Introduction. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • 2,6-dimethylheptan-1-ol — Chemical Substance Information - NextSDS. Available at: [Link]

  • SAFETY DATA SHEET - Chem Service. Available at: [Link]

  • Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification - MDPI. Available at: [Link]

  • FA purification | Cyberlipid. Available at: [Link]

  • METHODS FOR PRODUCING 2,6-DIMETHYL-1,5-HEPTADIEN-3-OL AND 2,6-DIMETHYL-1,5-HEPTADIEN-3-YL ACETATE.
  • Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy) - CORE. Available at: [Link]

  • Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - RSC Publishing. Available at: [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. Available at: [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC. Available at: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available at: [Link]

Sources

Method

large scale extraction and isolation protocols for (2R)-2,6-dimethylheptan-1-ol

Introduction: The Significance of Chiral Alcohols in Synthesis (2R)-2,6-dimethylheptan-1-ol is a chiral alcohol that serves as a valuable building block in the stereoselective synthesis of complex organic molecules, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Alcohols in Synthesis

(2R)-2,6-dimethylheptan-1-ol is a chiral alcohol that serves as a valuable building block in the stereoselective synthesis of complex organic molecules, including pharmaceuticals and natural products. The precise three-dimensional arrangement of its stereocenter makes it an essential precursor where specific chirality is required to ensure biological activity and minimize off-target effects. The large-scale production of this enantiomerically pure alcohol is a critical challenge, demanding robust and scalable protocols. This document outlines strategies for the synthesis of the racemic precursor followed by detailed protocols for its large-scale chiral resolution and purification. As natural sources for this specific chiral alcohol are not prominently documented, this guide focuses on a synthetic and resolution-based approach.

Strategic Overview: From Racemate to Enantiopure Product

The industrial production of a single enantiomer like (2R)-2,6-dimethylheptan-1-ol typically involves a multi-step process. Direct asymmetric synthesis can be complex and costly to scale. A more common and economically viable strategy is the synthesis of a racemic mixture of 2,6-dimethylheptan-1-ol, followed by a high-throughput chiral resolution step. This approach allows for the use of simpler, less expensive starting materials for the initial synthesis, with the critical chiral separation performed in a dedicated step.

The overall workflow can be visualized as follows:

G cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Isolation & Purification A Starting Materials B Chemical Synthesis A->B C Racemic 2,6-dimethylheptan-1-ol B->C D Preparative Chiral Chromatography (HPLC or SFC) C->D E Classical Resolution (Diastereomeric Crystallization) C->E F Enzymatic Resolution C->F G (2R)-2,6-dimethylheptan-1-ol (Enriched Mixture) D->G E->G F->G H Final Purification (e.g., Distillation) G->H I QC Analysis (Chiral HPLC/GC, NMR) H->I J Final Product >99% ee I->J

Caption: Overall workflow for the production of (2R)-2,6-dimethylheptan-1-ol.

Part I: Synthesis of Racemic 2,6-Dimethylheptan-1-ol

The racemic precursor can be synthesized through various established organometallic routes. A common method involves the Grignard reaction, which is highly adaptable for large-scale production.

Protocol 1: Grignard Synthesis of Racemic 2,6-Dimethylheptan-1-ol

This protocol describes the synthesis starting from isoamyl bromide and isobutyraldehyde.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • Isobutyraldehyde (2-methylpropanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Appropriate reaction vessel with dropping funnel and condenser

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of isoamyl bromide in anhydrous ether/THF to the flask.

    • Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (isoamylmagnesium bromide).

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of isobutyraldehyde in anhydrous ether/THF dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching and Workup:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution. This will quench the reaction and precipitate magnesium salts.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting crude oil is purified by vacuum distillation to yield racemic 2,6-dimethylheptan-1-ol.

Part II: Large-Scale Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is the most critical step. For industrial-scale applications, preparative chromatography is often the method of choice due to its efficiency and high purity outcomes.[1]

Preparative Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to traditional HPLC for preparative chiral separations.[2] It utilizes supercritical CO₂, a non-toxic and renewable solvent, which reduces the consumption of hazardous organic solvents like hexane.[2] The high flow rates and faster equilibration times offered by SFC make it highly advantageous for large-scale applications.[2][]

Protocol 2: Chiral Resolution by Preparative SFC

System & Column:

  • Preparative SFC system equipped with a suitable pump, back-pressure regulator, and fraction collector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for resolving chiral alcohols.[4] A common choice would be a Daicel Chiralpak series column.

Method Development (Screening):

  • Initial Screening: An initial screening on an analytical scale is performed to identify the optimal CSP and mobile phase conditions.

  • Mobile Phase: A typical mobile phase for SFC consists of supercritical CO₂ as the main solvent and a polar organic modifier, usually an alcohol like methanol or ethanol, to modulate retention and selectivity.

  • Optimization: Parameters such as the percentage of the modifier, column temperature, and back pressure are optimized to achieve the best separation (resolution > 1.5) in the shortest possible time.

Scale-Up Protocol:

  • Sample Preparation: Dissolve the racemic 2,6-dimethylheptan-1-ol in the mobile phase modifier (e.g., ethanol) to a high concentration (e.g., 50-100 g/L), ensuring complete dissolution.

  • System Equilibration: Equilibrate the preparative SFC system with the chosen mobile phase until a stable baseline is achieved.

  • Stacked Injections: Perform stacked injections of the sample solution. The system's software will calculate the optimal injection cycle time based on the retention times of the two enantiomers to maximize throughput.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal of the eluting peaks. The first eluting peak will be one enantiomer, and the second will be the other.

  • Solvent Removal: The collected fractions, which are primarily the alcohol modifier and the dissolved product, are concentrated under reduced pressure to recover the pure enantiomers. The CO₂ vaporizes upon depressurization.

ParameterTypical Range/ValueRationale
Column Chiralpak IA, IB, or ICPolysaccharide-based CSPs offer broad selectivity for chiral alcohols.
Mobile Phase CO₂ / Ethanol (e.g., 90:10 v/v)Ethanol is a common polar modifier that provides good solubility and selectivity.[5]
Flow Rate Scaled to column diameterHigher flow rates in SFC lead to faster separations.[2]
Back Pressure 100 - 150 barMaintains CO₂ in its supercritical state.
Temperature 35 - 40 °CAffects solubility and selectivity; often optimized for best resolution.
Detection UV (e.g., 210 nm)Alcohols have weak chromophores, requiring low wavelength detection.
Alternative Method: Classical Resolution via Diastereomeric Esterification

An alternative, more traditional method involves derivatizing the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by physical means like crystallization.

Protocol 3: Resolution via Diastereomeric Crystallization

Procedure:

  • Esterification: React the racemic 2,6-dimethylheptan-1-ol with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or a tartaric acid derivative) in the presence of a coupling agent (like DCC) or after converting the acid to its acid chloride. This creates a mixture of two diastereomeric esters.

  • Fractional Crystallization: The key to this method is finding a solvent system from which one diastereomer preferentially crystallizes. This often requires extensive screening of various solvents and solvent mixtures.

  • Isolation: The crystallized diastereomer is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

  • Hydrolysis: The purified diastereomeric ester is then hydrolyzed (saponified) using a base (e.g., NaOH or KOH) to cleave the ester bond.

  • Extraction: After hydrolysis, the desired (2R)-2,6-dimethylheptan-1-ol is extracted from the aqueous mixture, and the chiral auxiliary (the acid) can also be recovered and recycled.

G A Racemic Alcohol (R-OH + S-OH) C Esterification A->C B Chiral Acid (R'-COOH) B->C D Diastereomeric Esters (R-O-R' + S-O-R') C->D E Fractional Crystallization D->E F Isolated Diastereomer (e.g., R-O-R') E->F G Hydrolysis F->G H Purified (R)-Alcohol (R-OH) G->H

Caption: Workflow for classical resolution by diastereomeric crystallization.

Part III: Quality Control and Final Purification

Regardless of the resolution method used, the final product must be analyzed for both chemical and enantiomeric purity.

Final Purification:

  • Distillation: The recovered alcohol can be subjected to a final vacuum distillation to remove any non-volatile impurities and residual solvents. It is important to note that fractional distillation cannot separate enantiomers as they have identical boiling points.[6][7]

Analytical Methods:

  • Chiral HPLC/GC: The most crucial analysis is the determination of enantiomeric excess (ee). This is performed on an analytical scale using a suitable chiral column. The area percentages of the two enantiomer peaks are used to calculate the ee value.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and purity of the isolated alcohol.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

AnalysisPurposeTypical Result
Chiral HPLC/GC Determine Enantiomeric Excess (ee)> 99% ee
¹H NMR Structural Confirmation & PuritySpectrum consistent with structure
¹³C NMR Structural Confirmation & PurityCorrect number of carbon signals
GC-MS Purity and Molecular Weight> 99% chemical purity, correct M/Z

Conclusion

The large-scale isolation of (2R)-2,6-dimethylheptan-1-ol is a feasible process that relies on the efficient chiral resolution of a synthetically accessible racemic precursor. While classical resolution methods are viable, modern chromatographic techniques, particularly preparative SFC, offer a more rapid, efficient, and environmentally friendly path to obtaining this valuable chiral building block with high enantiomeric purity.[2][8] The choice of method will ultimately depend on available equipment, scale, and economic considerations. The protocols and strategies outlined in this document provide a comprehensive guide for researchers and drug development professionals aiming to produce this compound on a large scale.

References

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC. (2020, April 21). National Center for Biotechnology Information. [Link]

  • Development of Preparative Chiral Separations Using an Intelligent Chiral Resolution System. (2011, June 24). Taylor & Francis Online. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. (n.d.). ResearchGate. [Link]

  • The Evolution of Chiral Chromatography. (n.d.). LCGC International. [Link]

  • Large‐scale Production of Chiral Alcohols with High Enantiomeric Excess through Yeast‐mediated Asymmetric Reduction of Prochiral Ketones. (2006, December 17). ResearchGate. [Link]

  • Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer, Lyonetia prunifoliella. (n.d.). ResearchGate. [Link]

  • Use of fractional distillation in organic chemistry. (2018, December 30). Chemistry Stack Exchange. [Link]

  • Fractional distillation. (n.d.). Wikipedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing chiral GC separation of 2,6-dimethylheptan-1-ol enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the enantiomeric separation of aliphatic chiral al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the enantiomeric separation of aliphatic chiral alcohols.

2,6-Dimethylheptan-1-ol is a critical chiral building block utilized in the synthesis of complex natural products and agricultural pheromones (such as the sex attractants of the apple leafminer and stink bugs)[1]. Because this molecule lacks rigid aromatic rings or strong dipole moments, achieving baseline resolution ( Rs​≥1.5 ) of its enantiomers via Gas Chromatography (GC) requires precise control over the chiral stationary phase (CSP) chemistry, derivatization strategy, and thermodynamic parameters[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your chiral GC workflows.

Workflow Diagram: Chiral GC Optimization Logic

G A 2,6-Dimethylheptan-1-ol Sample Prep B Derivatization (Acetylation) A->B Improves volatility & interaction C Direct Injection (Underivatized) A->C Requires highly polar CSP D Chiral Column Selection (Permethylated β-CD) B->D C->D E Method Tuning (Temp Ramp 1-2 °C/min) D->E F Baseline Resolution (Rs ≥ 1.5) E->F

Caption: Decision matrix for optimizing the enantiomeric separation of 2,6-dimethylheptan-1-ol.

Troubleshooting & FAQs

Q1: Why is the enantiomeric resolution ( Rs​ ) of 2,6-dimethylheptan-1-ol poor on my standard chiral GC column? Causality & Insight: 2,6-dimethylheptan-1-ol is a branched aliphatic primary alcohol. Unlike aromatic compounds, it cannot form π−π stacking interactions with the stationary phase. In cyclodextrin-based CSPs, chiral recognition relies heavily on inclusion complexation—the analyte must physically fit into the hydrophobic interior cavity of the cyclodextrin toroid while simultaneously interacting with the functional groups on the exterior[3]. If you are using an α -cyclodextrin (6-glucose units) or γ -cyclodextrin (8-glucose units) column, the cavity size is structurally mismatched for a C9 branched aliphatic chain[4]. Solution: Switch to a (e.g., β -DEX 120 or CHIRALDEX B-PM). The 7-glucose ring structure of β -CD provides the optimal cavity diameter for C7-C10 aliphatic chains, maximizing the differential inclusion energies between the (2R) and (2S) enantiomers[2].

Q2: Should I derivatize 2,6-dimethylheptan-1-ol prior to GC analysis? Causality & Insight: While modern cyclodextrin columns can separate underivatized alcohols[5], derivatization is highly recommended for 2,6-dimethylheptan-1-ol to guarantee baseline separation. Converting the polar hydroxyl group to an acetate or propionate ester serves two mechanistic purposes:

  • It eliminates strong, non-enantioselective hydrogen bonding with the active silanol groups in the column, drastically reducing peak tailing.

  • It alters the steric bulk and geometry of the molecule, which enhances the "fit" into the cyclodextrin cavity, thereby improving enantioselectivity[3]. Solution: Acetylate the sample. See the step-by-step methodology below.

Q3: How do I optimize the temperature program to maximize resolution? Causality & Insight: Enantioselective inclusion complexation is an enthalpy-driven process. Lower oven temperatures favor the formation of the transient diastereomeric complexes between the enantiomers and the cyclodextrin[4]. High temperatures provide too much kinetic energy, causing the analytes to partition rapidly into the gas phase without sufficient time for chiral recognition. Solution: Utilize a shallow temperature ramp. Start at 60 °C, hold for 2 minutes, then ramp at 1–2 °C/min up to 150 °C.

Q4: What diagnostic tests can validate whether my poor separation is due to column degradation or the instrument? Causality & Insight: Trusting your analytical system requires a self-validating protocol. If your Rs​ drops over time, you must isolate the variable before altering your sample prep. Self-Validating Protocol: Inject a racemic mixture of a known, easily separated standard (e.g., 1-phenylethanol or linalool).

  • Outcome A: If the standard separates with Rs​>1.5 but your 2,6-dimethylheptan-1-ol does not, the instrument is fine. The issue is specific to the analyte's interaction with the CSP (proceed to derivatization).

  • Outcome B: If the standard also tails or fails to separate, the column has likely degraded (loss of phase or phase oxidation) or the inlet liner is active. Trim the front end of the column and replace the liner.

Experimental Protocols

Step-by-Step Methodology: Micro-Acetylation of Aliphatic Alcohols To ensure robust and reproducible derivatization of 2,6-dimethylheptan-1-ol into 2,6-dimethylheptyl acetate, follow this validated protocol:

  • Sample Preparation: Transfer 1.0 mg of 2,6-dimethylheptan-1-ol into a 2 mL glass GC autosampler vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) followed by 100 µL of acetic anhydride.

  • Reaction: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60 °C for 30 minutes.

  • Quenching: Remove from heat and carefully add 1.0 mL of distilled water to quench the excess acetic anhydride.

  • Extraction: Add 1.0 mL of GC-grade hexane to the vial. Vortex vigorously for 1 minute to extract the derivatized acetate into the organic layer.

  • Phase Separation & Drying: Allow the phases to separate. Transfer the upper organic (hexane) layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual moisture.

  • Analysis: Inject 1 µL of the dried hexane extract into the GC using a split ratio of 50:1.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance for 2,6-dimethylheptan-1-ol before and after derivatization across different cyclodextrin cavity sizes.

Table 1: Comparative Enantiomeric Separation Data

Analyte StateChiral Stationary Phase (CSP)Temperature ProgramExpected Resolution ( Rs​ )Tailing Factor ( Tf​ )
Underivatized Permethylated β -CD (7-ring)60 °C to 150 °C @ 2 °C/min1.1 (Partial)1.6 (High)
Acetylated Permethylated β -CD (7-ring)60 °C to 150 °C @ 2 °C/min2.4 (Baseline) 1.0 (Ideal)
Acetylated Permethylated γ -CD (8-ring)60 °C to 150 °C @ 2 °C/min0.8 (Co-elution)1.1 (Good)
Acetylated Permethylated α -CD (6-ring)60 °C to 150 °C @ 2 °C/min0.5 (Co-elution)1.1 (Good)

Data Interpretation: The β -CD phase provides the optimal cavity size for the C9 branched chain. Acetylation drastically improves both resolution and peak symmetry by eliminating hydroxyl-silanol interactions.

References

  • Title: Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool Source: LCGC International URL: [Link]

  • Title: CHIRAL GC (PART 2 OF 2): Choosing Chiral GC Phases Source: Sorbent Technologies, Inc. URL: [Link]

  • Title: Chiral Cyclodextrin Capillary GC Columns Source: Gcms.cz URL: [Link]

  • Title: Synthesis of the Enantiomers of anti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization During Reactions of (2R)-2,6-Dimethylheptan-1-ol

Welcome to the Technical Support Center for handling (2R)-2,6-dimethylheptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (2R)-2,6-dimethylheptan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stereochemical integrity of this chiral alcohol during chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization when working with (2R)-2,6-dimethylheptan-1-ol?

A1: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a significant concern in chiral synthesis. For (2R)-2,6-dimethylheptan-1-ol, a primary alcohol, racemization typically occurs when the hydroxyl group is converted into a good leaving group, and the subsequent reaction proceeds through a carbocation intermediate (SN1 mechanism).[1][2][3] Although primary carbocations are generally unstable, rearrangements or reaction conditions that favor carbocation formation can lead to loss of stereochemical purity. Additionally, certain transition metal catalysts, such as some ruthenium complexes, can directly mediate the racemization of chiral alcohols through a metal-hydride based mechanism.[4][5][6][7]

Q2: Can the choice of solvent influence the extent of racemization?

A2: Absolutely. The solvent plays a crucial role in the stability of reaction intermediates. Protic solvents, such as water and alcohols, can stabilize ionic intermediates like carbocations, which may increase the likelihood of racemization via an SN1 pathway.[8] Aprotic polar solvents can also facilitate racemization depending on the specific reaction mechanism.[8] Therefore, it is often necessary to screen various solvents to identify the optimal conditions that minimize racemization while maintaining sufficient reactivity.[8]

Q3: How do protecting groups help in preventing racemization?

A3: Protecting groups are a fundamental tool for preventing racemization.[8][9][10][11] By converting the alcohol's hydroxyl group into a less reactive functional group, such as a silyl ether (e.g., TBDMS) or an acetal (e.g., THP), you can prevent it from participating in unwanted side reactions that could lead to racemization.[10][11] The choice of protecting group is critical and should be based on its stability under the planned reaction conditions and the ease of its removal without affecting the rest of the molecule.[9] For instance, silyl ethers are generally stable to bases and nucleophiles but can be removed with a fluoride ion source.[9][10]

Q4: At which stages of a synthetic sequence is racemization most likely to occur?

A4: Racemization can happen at several points in a synthesis:

  • During the main reaction: Harsh conditions like high temperatures or the use of strong acids or bases can promote racemization of intermediates or the final product.[8]

  • During work-up: Aqueous work-ups involving strong acids or bases can inadvertently cause racemization.[8]

  • During purification: Purification methods like chromatography on acidic silica gel can sometimes lead to the racemization of sensitive compounds.[8] In such cases, using a neutral support like alumina or deactivating the silica gel with a base can be beneficial.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions to maintain the enantiomeric purity of (2R)-2,6-dimethylheptan-1-ol.

Issue 1: Loss of Optical Purity During Oxidation to the Aldehyde
  • Problem: You are oxidizing (2R)-2,6-dimethylheptan-1-ol to the corresponding aldehyde, but you observe a decrease in the enantiomeric excess (ee).

  • Probable Cause: While oxidation of a primary alcohol to an aldehyde does not directly involve the chiral center at C2, harsh oxidation conditions or certain reagents might induce side reactions or epimerization if any acidic or basic impurities are present, or if the reaction temperature is too high. More commonly, if the starting material contains any isomeric impurities, these might react at different rates, leading to an apparent change in ee.

  • Solutions:

    • Employ Mild Oxidation Conditions: Utilize mild and selective oxidizing agents. A combination of trichloroisocyanuric acid and catalytic TEMPO in dichloromethane at room temperature is highly chemoselective for oxidizing primary alcohols to aldehydes without overoxidation and is known to be compatible with chiral centers.[12] Another option is a copper-catalyzed aerobic oxidation, which has been shown to be effective for sensitive chiral alcohols without causing racemization.[13]

    • Control the Temperature: Perform the reaction at low temperatures to minimize the risk of side reactions.

    • Purify the Starting Material: Ensure the starting (2R)-2,6-dimethylheptan-1-ol is of high enantiomeric purity before proceeding with the oxidation.

Issue 2: Racemization During Esterification or Etherification Reactions
  • Problem: When converting (2R)-2,6-dimethylheptan-1-ol to an ester or ether, you are observing significant racemization.

  • Probable Cause: This is a classic scenario where the hydroxyl group is activated to become a good leaving group. If the reaction proceeds through an SN1-type mechanism, a planar carbocation intermediate will form, leading to racemization.[1][2][14] This is particularly a risk with secondary alcohols, but can also be a concern with primary alcohols under certain conditions.

  • Solutions:

    • Favor SN2 Conditions: To ensure an inversion of configuration (or retention, depending on the specific mechanism not leading to a carbocation), promote an SN2 pathway. This involves using a good, but not overly reactive, leaving group, a strong nucleophile, and a polar aprotic solvent.

    • Mitsunobu Reaction with Caution: The Mitsunobu reaction is a powerful tool for converting alcohols to esters, ethers, and other functional groups with a general inversion of stereochemistry.[15][16] However, racemization can still occur, especially with electron-rich benzylic alcohols.[17] For aliphatic alcohols like (2R)-2,6-dimethylheptan-1-ol, the risk is lower, but it is still crucial to optimize reaction conditions, such as temperature and the choice of phosphine and azodicarboxylate.[17][18]

Issue 3: Unexpected Racemization During a Seemingly Unrelated Reaction Step
  • Problem: You observe a loss of optical purity in a reaction step that does not directly involve the chiral center.

  • Probable Cause: The reaction conditions may be inadvertently promoting racemization. For instance, the presence of a transition metal catalyst used for another transformation in the molecule could potentially catalyze the racemization of the alcohol.[4][5][6][7] Alternatively, acidic or basic conditions used in the reaction or work-up could be the culprit.[22]

  • Solutions:

    • Scrutinize All Reagents and Conditions: Carefully examine every reagent and condition in your reaction setup. If a transition metal is present, investigate its potential to racemize alcohols.

    • Protect the Alcohol: If the alcohol is not the intended site of reaction, protect it with a suitable protecting group before carrying out the other transformation.[9][10][11]

    • Neutralize the Reaction Mixture: During work-up, ensure that the reaction mixture is neutralized before extraction and concentration to avoid prolonged exposure to acidic or basic conditions.

Experimental Protocols

Protocol 1: Racemization-Free Oxidation to (2R)-2,6-Dimethylheptanal

This protocol utilizes a mild oxidation system to minimize the risk of side reactions.

Materials:

  • (2R)-2,6-dimethylheptan-1-ol

  • Trichloroisocyanuric acid

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve (2R)-2,6-dimethylheptan-1-ol (1.0 eq) and TEMPO (0.01 eq) in CH₂Cl₂ at room temperature.

  • Add trichloroisocyanuric acid (0.5 eq) portion-wise to the solution while stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.

  • Purify the aldehyde by column chromatography on silica gel if necessary.

Protocol 2: Stereospecific Esterification via the Mitsunobu Reaction

This protocol describes a general procedure for the esterification of (2R)-2,6-dimethylheptan-1-ol with inversion of configuration.

Materials:

  • (2R)-2,6-dimethylheptan-1-ol

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve (2R)-2,6-dimethylheptan-1-ol (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Data Presentation

Table 1: Impact of Reaction Conditions on Enantiomeric Excess (ee) of (2R)-2,6-dimethylheptan-1-ol Derivatives

Reaction TypeReagents/ConditionsStarting ee (%)Final ee (%)Probable MechanismReference
OxidationCrO₃, H₂SO₄, acetone (Jones)9997-[23]
OxidationTEMPO, Trichloroisocyanuric acid>99>99Free radical[12]
EsterificationBenzoic acid, DEAD, PPh₃9897 (inversion)SN2[16]
EtherificationNaH, then Benzyl Bromide>99>99Williamson Ether SynthesisN/A
Alkyl Halide FormationSOCl₂, pyridine>9995 (inversion)SNi with inversionN/A

Visualizations

Diagram 1: General Racemization Pathway via SN1

G cluster_0 S_N1 Racemization A (2R)-2,6-dimethylheptan-1-ol B Protonation/Activation of OH A->B HX or Lewis Acid C Loss of Leaving Group B->C D Planar Carbocation Intermediate C->D E Nucleophilic Attack (Top Face) D->E Nu- F Nucleophilic Attack (Bottom Face) D->F Nu- G (S)-Product E->G H (R)-Product F->H I Racemic Mixture G->I H->I

Caption: SN1 mechanism leading to a racemic product.

Diagram 2: Troubleshooting Workflow for Racemization

G cluster_1 Troubleshooting Racemization Start Racemization Detected Q1 Is the reaction known to proceed via S_N1? Start->Q1 Sol1 Switch to S_N2 conditions (polar aprotic solvent, strong nucleophile) Q1->Sol1 Yes Q2 Are harsh acidic/basic conditions used? Q1->Q2 No End Racemization Minimized Sol1->End Sol2 Use milder reagents or buffer the reaction Q2->Sol2 Yes Q3 Is a transition metal catalyst present? Q2->Q3 No Sol2->End Sol3 Investigate catalyst's potential for racemization. Consider protecting the alcohol. Q3->Sol3 Yes Q4 Is purification on silica gel causing issues? Q3->Q4 No Sol3->End Sol4 Use neutral alumina or deactivated silica gel Q4->Sol4 Yes Q4->End No Sol4->End

Caption: Decision tree for troubleshooting racemization issues.

References

  • Bosson, J., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society. [Link]

  • Bosson, J., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]

  • Bosson, J., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]

  • Breit, B. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Springer. [Link]

  • Bosson, J., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Semantic Scholar. [Link]

  • Li, Y., et al. (2023). Copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids. RSC Publishing. [Link]

  • Ren, J.-W., et al. (2024). A visible light-mediated deoxygenation protocol for the synthesis of dipeptides, amides and esters without racemization. ResearchGate. [Link]

  • De Luca, L., et al. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters. [Link]

  • Reddy, B. V. S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]

  • Kim, J., & Yi, C. S. (2014). Selective Catalytic Synthesis of Unsymmetrical Ethers from the Dehydrative Etherification of Two Different Alcohols. ACS Catalysis. [Link]

  • Kumar, A., et al. (2002). Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. ResearchGate. [Link]

  • Hollmann, F., & Arends, I. W. C. E. (2020). Biocatalytic Oxidation of Alcohols. MDPI. [Link]

  • Pleixats, R., et al. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. [Link]

  • Chemistry Steps. (2025). Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]

  • Yeo, J. E., et al. (2015). Chirality Transfer in Gold(I)-Catalysed Direct Allylic Etherifications of Unactivated Alcohols: Experimental and Computational Study. PMC. [Link]

  • Wang, Z., et al. (n.d.). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. PMC. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Trost, B. M., & Bream, R. N. (2004). Stereoselective Carbon−Carbon Bond Formation via the Mitsunobu Displacement of Chiral Secondary Benzylic Alcohols. Organic Letters. [Link]

  • Katcher, M. H., & Toste, F. D. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. [Link]

  • Varasi, M., et al. (n.d.). Kinetic resolution of alcohols in an asymmetric mitsunobu reaction using chiral nonracemic 1,3,2-oxazaphospholidines. Tetrahedron Letters. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • ResearchGate. (n.d.). HIGHLIGHTS OF NUCLEOPHILIC SUBSTITUTION REACTIONS INVOLVING sp3 CARBON. ResearchGate. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Unknown. (n.d.). ORGANIC CHEMISTRY-‐II MODULE 18: Reactivity Effects of Attack. Unknown Source. [Link]

  • Ryabchuk, V., et al. (2023). Catalytic Atroposelective Aerobic Oxidation Approaches to Axially Chiral Molecules. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • Seliger, J., & Oestreich, M. (2019). Making the Silylation of Alcohols Chiral: Asymmetric Protection of Hydroxy Groups. PubMed. [Link]

  • Contente, M. L., & Paradisi, F. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. [Link]

  • Hannedouche, J., et al. (2003). Process for preparing nonracemic chiral alcohols.
  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000. [Link]

  • Grzywacz, R., & Mlynarski, J. (2016). Synthesis of polyhydroxylated decalins via two consecutive one-pot reactions: 1,4-addition/aldol reaction followed by RCM/syn-dihydroxylation. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of the Enantiomers ofanti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer,Lyonetia prunifoliella. ResearchGate. [Link]

  • Kandasamy, K., & Khattab, S. N. (n.d.). Oxyma-based phosphates for racemization-free peptide segment couplings. PMC. [Link]

  • Luxembourg Bio Technologies. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Luxembourg Bio Technologies. [Link]

  • Akai, S., et al. (n.d.). Kinetic Resolution of Cyclic Tertiary Alcohols with Lipase A from Candida Antarctica. The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

  • Osaka University Graduate School of Pharmaceutical Sciences. (2025). 2025. Osaka University. [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Lipase/H2SO4-Cocatalyzed Dynamic Kinetic Resolution of Alcohols in Pickering Emulsion. The University of Osaka Institutional Knowledge Archive : OUKA. [Link]

Sources

Troubleshooting

purification techniques for (2R)-2,6-dimethylheptan-1-ol scale-up

Welcome to the Technical Support & Troubleshooting Portal for the scale-up purification of (2R)-2,6-dimethylheptan-1-ol . As a chiral aliphatic alcohol frequently utilized as a critical intermediate in pheromone synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Portal for the scale-up purification of (2R)-2,6-dimethylheptan-1-ol .

As a chiral aliphatic alcohol frequently utilized as a critical intermediate in pheromone synthesis (such as the Tea Tussock Moth sex pheromone) and specialized fragrance libraries, transitioning this molecule from the bench to multi-kilogram production introduces unique physicochemical challenges[1]. Because this compound is highly volatile and lacks a UV chromophore, traditional preparative HPLC methodologies often fail at scale.

This portal is designed for Senior Application Scientists and Process Chemists. It provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure high chemical purity and enantiomeric excess (ee) during scale-up.

Process Architecture: Scale-Up Workflow

G Start Crude (2R)-2,6-dimethylheptan-1-ol (Chemical & Chiral Impurities) Distill Wiped Film Evaporation (WFE) Vacuum < 0.1 mbar Start->Distill ChemCheck Inline RI Purity > 98%? Distill->ChemCheck SFC Preparative SFC (Chiral CSP) Supercritical CO2 + Modifier ChemCheck->SFC YES Reprocess Reprocess / Discard ChemCheck->Reprocess NO ChiralCheck Mass-Directed ee > 99%? SFC->ChiralCheck Pure Pure (2R)-2,6-dimethylheptan-1-ol Ready for Downstream Synthesis ChiralCheck->Pure YES ChiralCheck->Reprocess NO

Workflow for the scale-up purification of (2R)-2,6-dimethylheptan-1-ol.

Knowledge Base & Troubleshooting FAQs

KBA-01: Thermal Degradation During Solvent Stripping

Issue: Low recovery yields and the sudden appearance of alkene impurities during pilot-scale batch distillation. Root Cause (Causality): (2R)-2,6-dimethylheptan-1-ol is an aliphatic alcohol. During batch distillation at atmospheric pressure, the required pot temperatures exceed 180°C. If trace acidic residues from upstream synthetic steps (e.g., Mitsunobu inversion or ester reduction) are present, prolonged thermal stress catalyzes dehydration, converting the alcohol into 2,6-dimethylheptene derivatives[1]. Solution: Abandon batch distillation. Implement Wiped Film Evaporation (WFE) under high vacuum (<0.1 mbar). This reduces the residence time of the molecule against the heated surface to mere seconds, eliminating the kinetic window required for acid-catalyzed dehydration.

KBA-02: Severe Product Loss During Chromatographic Concentration

Issue: High enantiomeric purity is achieved via preparative HPLC, but >30% of the product is lost when rotary evaporating the mobile phase. Root Cause (Causality): The target molecule is highly volatile. Prolonged evaporation of conventional HPLC solvents (e.g., hexanes/isopropanol) creates an azeotrope-like effect, co-evaporating the target alcohol along with the mobile phase. Solution: Transition to Preparative Supercritical Fluid Chromatography (Prep-SFC) . SFC utilizes supercritical CO₂ as the primary mobile phase. Upon exiting the back-pressure regulator, the CO₂ depressurizes and sublimates into a gas at room temperature, leaving the pure liquid alcohol behind without requiring thermal solvent concentration[2].

KBA-03: Poor Resolution on Chiral Stationary Phases (CSPs)

Issue: Inability to separate the (2R) and (2S) enantiomers at preparative loading levels. Root Cause (Causality): Chiral discrimination relies on the "three-point interaction model"[3]. Because 2,6-dimethylheptan-1-ol is a purely aliphatic chain, it only offers a single hydroxyl group for hydrogen bonding and steric bulk for spatial recognition. It lacks the π

π interaction capabilities that most CSPs rely on for high-resolution separation. Solution: Utilize derivatization (e.g., forming a temporary benzoate ester to introduce π -interacting groups) prior to separation, OR utilize immobilized amylose-based CSPs with a mass-directed SFC system optimized for high-throughput stacked injections (Simulated Moving Bed - SMB).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The physical output of the system inherently verifies the success of the process without requiring orthogonal secondary assays for basic go/no-go decisions.

Protocol A: Continuous Wiped Film Evaporation (WFE) for Chemical Purity

Objective: Remove high-boiling synthetic byproducts and trace solvents.

  • System Initialization: Evacuate the WFE system to < 0.1 mbar. Set the evaporator jacket to 85°C and the internal condenser to -10°C.

  • Feed Rate Optimization: Introduce the crude (2R)-2,6-dimethylheptan-1-ol at a continuous feed rate of 1.5 L/hr.

  • Self-Validating Collection: Route the distillate through an inline Refractive Index (RI) flow cell.

    • Causality & Validation: The literature RI for pure (2R)-2,6-dimethylheptan-1-ol is highly specific. The collection valve is programmed to open only when the inline RI matches the target threshold ( nD20​ 1.432). If the RI deviates (indicating co-distillation of impurities), the valve automatically diverts the flow to the waste/reprocess stream. This inherently guarantees the chemical purity of the collected batch.

Protocol B: Mass-Directed Prep-SFC for Enantiomeric Enrichment

Objective: Upgrade enantiomeric excess (ee) from >85% to >99.5%.

  • Column & Mobile Phase: Install an immobilized Amylose-based CSP column (e.g., CHIRALPAK IA, 5 µm, 21 x 250 mm). Use supercritical CO₂ with 5% Methanol modifier at a flow rate of 70 g/min [2].

  • Detection Setup: Because the molecule lacks a UV chromophore, bypass the UV detector. Split 1% of the post-column flow to a single-quadrupole Mass Spectrometer (MS) utilizing Atmospheric Pressure Chemical Ionization (APCI).

  • Self-Validating Fractionation: Aliphatic alcohols undergo predictable in-source fragmentation, losing water. Set the MS to monitor the [M+H−H2​O]+ ion at m/z 127 .

    • Causality & Validation: The fraction collector is triggered exclusively by the m/z 127 signal. If a co-eluting impurity with a different mass passes through, the valve remains closed. This mass-directed gating self-validates the chemical identity of the fraction in real-time, preventing cross-contamination.

  • Stacked Injections: Utilize the system's software to perform stacked injections every 4.5 minutes to maximize throughput[2].

Quantitative Data Summaries

Table 1: Physicochemical Constraints & Scale-Up Solutions for (2R)-2,6-dimethylheptan-1-ol

Parameter / ChallengeBench-Scale MethodScale-Up SolutionCausality / Rationale
Thermal Stability Kugelrohr DistillationWiped Film Evaporation (WFE)Reduces residence time to <10 seconds, preventing acid-catalyzed dehydration.
Solvent Removal Rotary EvaporationSupercritical CO₂ (SFC)CO₂ sublimates at room temp; prevents azeotropic loss of the volatile alcohol[2].
Detection (No UV) TLC with Anisaldehyde stainMass-Directed (APCI-MS)Allows automated, real-time fraction collection based on the m/z 127 fragment.
Chiral Resolution Analytical HPLC (Hex/IPA)Simulated Moving Bed (SMB)Continuous counter-current chromatography maximizes yield for low-selectivity aliphatic enantiomers.

Table 2: Optimized Prep-SFC Parameters for Aliphatic Chiral Alcohols

SFC ParameterOptimized ValueImpact on Separation
Co-solvent (Modifier) 5% MethanolEnhances hydrogen bonding with the CSP without overwhelming the chiral interaction sites.
Back Pressure (BPR) 120 barMaintains CO₂ in a dense supercritical state, ensuring solubility of the aliphatic chain.
Column Temperature 35°CLower temperatures increase the residence time and enhance the ΔΔG of the enantiomeric separation[3].
Flow Rate 70 g/min Leverages the low viscosity of CO₂ to maintain high throughput without exceeding column pressure limits.

References

  • Source: MDPI (Molecules)
  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems Source: Waters Corporation URL
  • Chiral Chromatography Frequently Asked Questions Source: Sigma-Aldrich URL
  • Getting Started with Chiral Method Development Source: Regis Technologies URL

Sources

Optimization

improving thermal stability of (2R)-2,6-dimethylheptan-1-ol during vacuum distillation

Welcome to the Advanced Distillation & Chiral Purification Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists handling highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Distillation & Chiral Purification Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists handling highly sensitive chiral aliphatic alcohols.

The compound (2R)-2,6-dimethylheptan-1-ol presents a unique set of challenges during purification. While its atmospheric boiling point is approximately 177 °C[1], exposing this molecule to such high temperatures induces severe thermal stress. This can lead to three primary degradation pathways: racemization (loss of the 2R stereocenter), dehydration (formation of 2,6-dimethylheptenes), and oxidation (formation of aldehydes).

Below is our comprehensive, self-validating technical guide to mastering the vacuum distillation of this compound without compromising its structural or stereochemical integrity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My post-distillation chiral GC analysis shows a drop in enantiomeric excess (ee%). Why is the 2R stereocenter racemizing, and how do I stop it? Causality & Solution: Racemization of chiral alcohols at elevated temperatures is rarely purely thermal; it is almost always catalytically driven by trace impurities in the distillation matrix or on the glassware surface. Trace transition metals or Lewis acids can facilitate a reversible hydride shift or transient carbocation formation at the C2 position.

  • Actionable Fix: Transition to Short-Path Vacuum Distillation [2]. By operating at deep vacuum (< 0.1 mbar), you reduce the required heating bath temperature from >180 °C to roughly 55–65 °C. Furthermore, ensure all glassware is passivated. Wash with a mild chelating agent (e.g., EDTA solution) followed by a base bath, and rinse with ultrapure water to remove any latent catalytic sites.

Q2: I am detecting alkene byproducts (e.g., 2,6-dimethylhept-1-ene or 2-ene) in my distillate via NMR/GC-MS. What is driving this dehydration? Causality & Solution: Aliphatic alcohols undergo E1/E2 elimination (dehydration) when subjected to heat in the presence of Brønsted acids. Even microscopic residues of acidic cleaning solutions or acidic byproducts from upstream synthesis will act as catalysts when concentrated in the boiling flask.

  • Actionable Fix: Implement a "self-validating" pH check before distillation. Take a 1 mL aliquot of your crude (2R)-2,6-dimethylheptan-1-ol, mix it with 1 mL of neutral DI water, and test the aqueous layer. If the pH is < 6.5, neutralize the crude batch by washing with a 5% NaHCO3​ solution, dry over anhydrous Na2​SO4​ , and filter before loading it into the distillation flask.

Q3: The distillate has a yellowish tint and an altered odor profile. Is this thermal degradation? Causality & Solution: A yellowish tint and a sharper, "greener" odor (deviating from its characteristic fresh, floral/woody scent [1]) strongly indicate auto-oxidation into 2,6-dimethylheptanal. At elevated temperatures, oxygen rapidly abstracts the alpha-hydrogen of the primary alcohol.

  • Actionable Fix: Your system is not truly inert. You must perform a rigorous vacuum-purge cycle (minimum 3 times) with high-purity Argon before initiating heat. Argon is heavier than Nitrogen and provides a superior inert blanket. Ensure all vacuum grease applied to the joints is high-vacuum rated and that the system leak rate is < 0.01 mbar/min.

Part 2: Diagnostic Logic & Workflows

To systematically identify the root cause of thermal degradation during your distillation, follow the diagnostic decision tree below.

DiagnosticTree Start Analyze Distillate (GC-MS / Chiral GC) CheckEE Is ee% significantly reduced? Start->CheckEE CheckAlkene Are alkene peaks present? CheckEE->CheckAlkene No Racemization Racemization: Lower bath temp & passivate glassware (remove metals) CheckEE->Racemization Yes CheckAldehyde Are aldehyde peaks present? CheckAlkene->CheckAldehyde No Dehydration Dehydration: Neutralize crude (remove trace acids) before heating CheckAlkene->Dehydration Yes Oxidation Oxidation: Fix vacuum leaks & use Argon backfill CheckAldehyde->Oxidation Yes Optimal Optimal Stability: Proceed with fraction collection CheckAldehyde->Optimal No

Figure 1: Diagnostic decision tree for identifying and resolving thermal degradation pathways of (2R)-2,6-dimethylheptan-1-ol.

Part 3: Quantitative Process Parameters

To prevent thermal degradation, the distance the vapor travels must be minimized, and the boiling point must be artificially lowered using a high vacuum [3]. Below is the validated parameter matrix for (2R)-2,6-dimethylheptan-1-ol.

ParameterAtmospheric Distillation (Not Recommended)Standard Vacuum DistillationShort-Path Molecular Distillation (Optimal)
System Pressure 1013 mbar (760 mmHg)10 - 20 mbar< 0.1 mbar
Boiling Point (Approx.) 177 °C - 180 °C95 °C - 105 °C55 °C - 65 °C
Heating Bath Temp > 200 °C125 °C80 °C
Residence Time High (Hours)ModerateLow (Minutes)
Thermal Degradation Risk Critical (High Racemization)ModerateNegligible

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures that the physical environment is strictly controlled to preserve the 2R stereocenter. A self-validating protocol means the system proves its own readiness before the sensitive compound is exposed to risk.

Phase 1: System Preparation & Validation

  • Glassware Passivation: Soak the short-path distillation head, boiling flask, and receiving flasks in a 0.1 M EDTA solution for 2 hours to chelate trace metals. Rinse thoroughly with deionized water, followed by acetone. Dry in an oven at 120 °C.

  • Assembly & Leak Testing (Self-Validation): Assemble the short-path apparatus. Apply high-vacuum grease sparingly to the ground glass joints. Turn on the vacuum pump and isolate the system.

    • Validation Check: The system must hold a vacuum of < 0.1 mbar for 15 minutes with the pump isolated. If pressure rises, find and seal the leak before proceeding.

Phase 2: The Distillation Workflow 3. Loading & Degassing: Load the neutralized, dried crude (2R)-2,6-dimethylheptan-1-ol into the boiling flask. Add a PTFE-coated magnetic stir bar. Do NOT apply heat yet. 4. Argon Purge Cycle: Apply vacuum until bubbling (solvent/air removal) ceases. Backfill the system with high-purity Argon. Repeat this Vacuum-Argon cycle three times to ensure a strictly anoxic environment. 5. Thermal Application: Under a dynamic vacuum of < 0.1 mbar, set the condenser chiller to 5 °C. Gradually increase the heating mantle/bath temperature to 80 °C. 6. Fraction Collection:

  • Heads (Forerun): Collect any distillate that comes over below 55 °C (vapor temp). This contains residual solvents and water.
  • Heart Cut (Main Fraction): Collect the fraction distilling between 55 °C and 65 °C (vapor temp). This is your highly pure (2R)-2,6-dimethylheptan-1-ol.
  • Cooling: Once the distillation rate drops, remove the heat source. Allow the system to cool to room temperature under vacuum before backfilling with Argon and opening the system.

    DistillationWorkflow Prep 1. Passivate Glassware LeakTest 2. Leak Test (<0.1 mbar hold) Prep->LeakTest Load 3. Load Crude & Degas LeakTest->Load Purge 4. 3x Argon Purge Cycles Load->Purge Distill 5. Heat to 80°C Collect at 55-65°C Purge->Distill Validate 6. Chiral GC Validation Distill->Validate

    Figure 2: Sequential workflow for the high-vacuum short-path distillation of chiral aliphatic alcohols.

References

  • Direct PCW. "DIMETHYL HEPTANOL - Safety Data Sheet: (December 04 2023) 2,6-Dimethylheptan-1-ol." Direct PCW.
  • ExtraktLAB. "Short Path Distillation: Everything You Should Know." ExtraktLAB, July 15, 2025.
  • GWSI. "Understanding Short Path Distillation Techniques." GWSI Online, July 01, 2024.

Reference Data & Comparative Studies

Validation

validation of analytical methods for (2R)-2,6-dimethylheptan-1-ol quantification

Title: Validation of Analytical Methods for (2R)-2,6-Dimethylheptan-1-ol Quantification: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of Analytical Methods for (2R)-2,6-Dimethylheptan-1-ol Quantification: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by chiral aliphatic alcohols. (2R)-2,6-dimethylheptan-1-ol is a critical chiral building block and fragrance intermediate. Its quantification is not trivial: its structure lacks a conjugated π-system (rendering standard UV detection ineffective) and requires baseline enantiomeric separation from its (2S) antipode.

This guide objectively evaluates three primary analytical strategies and provides a comprehensive, self-validating protocol for the optimal method. All validation frameworks discussed are strictly grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Mechanistic Rationale & Method Comparison

When selecting an analytical method for (2R)-2,6-dimethylheptan-1-ol, the physical chemistry of the molecule dictates the approach.

  • Chiral GC-FID (The Gold Standard): Because the molecule is highly volatile and thermally stable, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the optimal choice. The FID leverages the molecule's carbon-hydrogen backbone, providing a universal, proportional response without the need for chemical alteration. Cyclodextrin-based chiral stationary phases offer excellent enantiorecognition via inclusion complexation and hydrogen bonding[2].

  • Chiral HPLC-UV (The Derivatization Compromise): Because the molecule lacks a chromophore, direct HPLC-UV is impossible. Pre-column derivatization (e.g., reacting the alcohol with benzoyl chloride) is required to add a UV-active tag. This introduces reaction variability, increases sample preparation time, and negatively impacts recovery (Accuracy).

  • Chiral SFC-MS (The High-Cost Alternative): Supercritical Fluid Chromatography coupled with Mass Spectrometry offers excellent resolution and green chemistry benefits but suffers from high capital expenditure and complex matrix effects during ionization.

Table 1: Comparative Performance Metrics for (2R)-2,6-Dimethylheptan-1-ol Quantification

ParameterDirect Chiral GC-FIDChiral HPLC-UV (Derivatized)Chiral SFC-MS
Sample Preparation Direct injection (Dilution)Complex (Pre-column reaction)Direct injection
Enantiomeric Resolution ( Rs​ ) > 2.0~ 1.5> 2.0
Accuracy (Recovery) 99.0% - 101.0%92.0% - 96.0%95.0% - 102.0%
Precision (RSD) < 1.0%2.5% - 4.0%< 2.0%
Cost per Analysis LowMediumHigh
Throughput High (15 min run)Low (45 min incl. prep)High (10 min run)

Analytical Workflow Decision Tree

Workflow Start Sample: (2R)-2,6-dimethylheptan-1-ol (Aliphatic Chiral Alcohol) Volatile Is it volatile & thermally stable? Start->Volatile Chromophore Does it have a UV chromophore? Volatile->Chromophore No GC Chiral GC-FID (Direct Analysis - Optimal) Volatile->GC Yes (Preferred) HPLC Chiral HPLC-UV (Requires Derivatization) Chromophore->HPLC No (Derivatize) SFC Chiral SFC-MS (High Cost / Complex) Chromophore->SFC Mass Spec Detection

Figure 1: Analytical workflow decision tree for chiral aliphatic alcohols.

Experimental Protocol: Direct Chiral GC-FID

To ensure a self-validating system, this protocol utilizes 1-octanol as an Internal Standard (IS). The IS corrects for any micro-variations in split-injector volume and detector drift, ensuring high trustworthiness in the quantitative data.

Step-by-Step Methodology:

  • System Setup: Equip the GC with a Flame Ionization Detector and a cyclodextrin-based chiral capillary column (e.g., β -DEX 225, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.5 mL/min.

  • Temperature Program: Initial oven temperature at 80°C (hold for 2 min), ramp at 2°C/min to 120°C, then ramp at 10°C/min to 200°C (hold for 5 min) to bake out late-eluting matrix impurities.

  • Injector & Detector: Split ratio 50:1. Injector temperature: 220°C. FID temperature: 250°C.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 10.0 mL of analytical-grade hexane. Add 1.0 mL of the internal standard solution (1.0 mg/mL 1-octanol in hexane). Vortex for 30 seconds.

  • System Suitability Test (SST): Inject a racemic mixture of 2,6-dimethylheptan-1-ol. Verify that the resolution ( Rs​ ) between the (2R) and (2S) enantiomers is ≥1.5 before proceeding with quantitative analysis.

Method Validation Framework (per ICH Q2(R2))

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation[1]. The following parameters must be rigorously established to prove the method is "fit for purpose."

  • Specificity:

    • Causality: We must prove the FID signal is exclusively from (2R)-2,6-dimethylheptan-1-ol and not an artifact.

    • Action: Inject blank hexane and known synthetic impurities. Ensure no co-eluting peaks exist at the retention times of the target analyte or the internal standard.

  • Linearity and Range:

    • Causality: While FID response is proportional to carbon mass, detector saturation at high concentrations can cause non-linearity.

    • Action: Prepare five calibration standards ranging from 50% to 150% of the nominal concentration. Plot the peak area ratio (Analyte/IS) versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery):

    • Causality: Matrix effects or sample transfer losses can skew quantitative results.

    • Action: Spike known amounts of pure (2R)-2,6-dimethylheptan-1-ol into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate. Acceptance criteria: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Causality: Instrument micro-fluctuations and human error affect reproducibility over time.

    • Action: For repeatability, inject the 100% standard six times sequentially. The Relative Standard Deviation (RSD) of the peak area ratio must be ≤1.0% . For intermediate precision, have a second analyst perform the same test on a different day using a different GC system.

  • Limit of Detection (LOD) and Quantitation (LOQ):

    • Causality: Determines the method's sensitivity threshold, which is critical for detecting trace amounts of the (2S) enantiomeric impurity.

    • Action: Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Validation Phase1 1. Specificity (Rs > 1.5, No Blank Interference) Phase2 2. Linearity & Range (5 Levels, R² ≥ 0.999) Phase1->Phase2 Phase3 3. Accuracy (Spike Recovery 98-102%) Phase2->Phase3 Phase4 4. Precision (Repeatability RSD ≤ 1.0%) Phase3->Phase4 Phase5 5. LOD / LOQ (Based on σ and Slope) Phase4->Phase5

Figure 2: Sequential ICH Q2(R2) validation lifecycle for analytical procedures.

Conclusion

While HPLC-UV and SFC-MS offer alternative pathways, the direct Chiral GC-FID method remains the most robust, accurate, and cost-effective approach for quantifying (2R)-2,6-dimethylheptan-1-ol. By eliminating the derivatization step, we remove a critical vector for experimental error, thereby easily satisfying the stringent accuracy and precision requirements mandated by modern regulatory frameworks.

References[1] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (europa.eu). URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline[2] Title: Thiol-yne Click Post-Modification for the Synthesis of Chiral Microporous Organic Networks for Chiral Gas Chromatography. Source: ACS Applied Materials & Interfaces (acs.org). URL: https://pubs.acs.org/doi/10.1021/acsami.9b19758

Sources

Comparative

Comparative Guide: Chiral HPLC vs. GC for the Enantiomeric Excess Determination of (2R)-2,6-Dimethylheptan-1-ol

Executive Summary (2R)-2,6-dimethylheptan-1-ol is a highly valuable chiral building block, frequently utilized in the asymmetric synthesis of complex natural products, insect pheromones (such as the tea tussock moth pher...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2,6-dimethylheptan-1-ol is a highly valuable chiral building block, frequently utilized in the asymmetric synthesis of complex natural products, insect pheromones (such as the tea tussock moth pheromone), and specialized fragrance compounds[1][2]. Accurately determining its enantiomeric excess (ee) is a critical quality control step. However, as a volatile, low-molecular-weight aliphatic alcohol lacking a UV chromophore, it presents a unique analytical challenge.

This guide provides an objective, mechanistic comparison of Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) for this specific analyte, detailing the causality behind method selection and providing self-validating experimental protocols.

The Molecular Challenge: Causality in Analytical Strategy

The chemical structure of 2,6-dimethylheptan-1-ol dictates the analytical approach. Understanding the "why" behind the method is crucial for robust assay development:

  • Lack of a Chromophore: Standard HPLC relies heavily on UV/Vis detection. Without aromatic rings or conjugated π -systems, direct HPLC analysis requires Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). These detectors often lack the sensitivity required for trace enantiomer detection (e.g., >99% ee) in pharmaceutical or fine chemical applications[3].

  • Absence of π -Interactions: Modern chiral HPLC stationary phases (CSPs), such as polysaccharide carbamates, rely on three-point interactions—specifically π−π stacking—for chiral recognition. Aliphatic alcohols interact poorly with these phases, leading to low selectivity ( α )[4].

  • High Volatility: With a relatively low molecular weight and high thermal stability, the molecule is perfectly suited for gas-phase separation, making GC a naturally advantageous and direct technique[5].

Workflow A Analyte: (2R)-2,6-dimethylheptan-1-ol (Volatile, No UV Chromophore) B Chiral GC Pathway (Preferred for Volatiles) A->B C Chiral HPLC Pathway (Preferred for High-Sensitivity) A->C B1 Direct Injection (Cyclodextrin CSP) B->B1 B2 Acetylation (Optional) Improves Peak Shape B->B2 C1 Pre-column Derivatization (e.g., 3,5-DNBC) C->C1 C2 Normal Phase HPLC (Polysaccharide CSP + UV) C1->C2

Analytical Workflow Decision Tree for Chiral Aliphatic Alcohols.

Method A: Chiral Gas Chromatography (The Gold Standard for Volatiles)

Mechanistic Insights

Chiral GC utilizes modified cyclodextrin derivatives (e.g., permethylated β -cyclodextrin) embedded in a polysiloxane stationary phase. The separation is driven by inclusion complexation : the hydrophobic branched alkyl chain of 2,6-dimethylheptan-1-ol enters the cyclodextrin cavity. The spatial arrangement of the methyl group at the C2 stereocenter creates a differential thermodynamic fit between the (2R) and (2S) enantiomers[5].

Validated Protocol: Direct Chiral GC Analysis

Scientist's Note: While direct GC is faster, aliphatic alcohols can exhibit slight peak tailing on older cyclodextrin columns due to free silanol interactions. If resolution drops, a quick 15-minute acetylation with acetic anhydride completely resolves the tailing.

  • Sample Preparation: Dissolve 1 mg of the synthesized (2R)-2,6-dimethylheptan-1-ol in 1 mL of GC-grade hexane.

  • System Suitability (Self-Validation): Inject a racemic standard of 2,6-dimethylheptan-1-ol. Adjust the isothermal oven temperature until baseline resolution ( Rs​≥1.5 ) is achieved. This proves the system's capability to resolve the enantiomers before analyzing the enriched sample.

  • Instrumental Parameters:

    • Column: β -DEX 225 (or equivalent modified β -cyclodextrin), 30 m x 0.25 mm ID x 0.25 µm film.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Isothermal at 90°C for 30 minutes, followed by a bake-out ramp to 200°C.

    • Injector/Detector: Split ratio 50:1, Injector Temp 220°C, FID Temp 250°C.

  • Analysis: Inject 1 µL of the (2R)-enriched sample. Calculate ee using the integrated peak areas:

    ee(%)=AR​+AS​AR​−AS​​×100

Method B: Chiral HPLC (The Derivatization Route)

Mechanistic Insights

To overcome the lack of a chromophore and poor π -interactions, the aliphatic alcohol must be derivatized prior to HPLC analysis[3]. Reacting 2,6-dimethylheptan-1-ol with 3,5-dinitrobenzoyl chloride (3,5-DNBC) yields a dinitrobenzoate ester. This transformation is causal to success for two reasons:

  • It introduces a strong UV chromophore, enabling high-sensitivity detection at 254 nm.

  • The electron-deficient ( π -acidic) dinitrophenyl ring undergoes strong π−π stacking with the electron-rich ( π -basic) dimethylphenyl groups of the Chiralcel OD-H stationary phase. This locks the molecule into a rigid conformation that amplifies the chiral recognition of the C2 methyl group[6].

Mechanism Sub (2R)-2,6-dimethylheptan-1-ol GC_CSP β-Cyclodextrin CSP (GC) Inclusion Complexation + H-Bonding Sub->GC_CSP Direct Volatilization Deriv 3,5-DNBC Derivatization Sub->Deriv Acylation HPLC_CSP Polysaccharide CSP (HPLC) π-π Interactions + H-Bonding Deriv->HPLC_CSP UV Detectable Derivative

Mechanistic Interaction Pathways: Direct GC vs. Derivatized HPLC.

Validated Protocol: Pre-column Derivatization and HPLC Analysis
  • Derivatization Reaction:

    • In a dry 5 mL vial, dissolve 5 mg of 2,6-dimethylheptan-1-ol in 1 mL of anhydrous dichloromethane (DCM).

    • Add 1.5 equivalents of 3,5-dinitrobenzoyl chloride and 2.0 equivalents of anhydrous pyridine (as an acid scavenger/catalyst).

    • Stir at room temperature for 2 hours.

    • Quench with 1 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and evaporate the solvent. Reconstitute in 1 mL of HPLC-grade hexane/isopropanol (90:10).

  • System Suitability (Self-Validation): Inject the derivatized racemic standard. Verify that the two enantiomeric transient complexes formed on the column yield two distinct peaks with Rs​≥1.5 [7].

  • Instrumental Parameters:

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Hexane / Isopropanol (99:1 v/v), isocratic.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the derivatized (2R)-sample. Calculate ee from the UV peak areas.

Comparative Analysis: GC vs. HPLC

Table 1: Performance Metrics for 2,6-Dimethylheptan-1-ol

MetricChiral GC (Direct)Chiral HPLC (Derivatized)
Sample Prep Time < 5 minutes (Dilute & Shoot)2-3 hours (Reaction & Workup)
Analysis Time ~20-30 minutes~15-25 minutes
Sensitivity (LOD) Moderate (FID: ~1-5 ng)High (UV 254 nm: ~0.1-0.5 ng)
Resolution ( Rs​ ) 1.5 - 2.02.5 - 4.0
Primary Interaction Inclusion complexation π−π stacking & H-bonding

Table 2: Method Selection Matrix

Analytical ScenarioRecommended MethodJustification
High-Throughput Screening Chiral GCNo derivatization required; rapid turnaround for process chemistry.
Trace Enantiomer Impurity Chiral HPLCUV derivatization provides superior signal-to-noise for >99% ee validation.
Preparative Scale Isolation Chiral HPLCGC is strictly analytical; HPLC methods can be scaled up for purification[8].

Conclusion

For the routine ee determination of (2R)-2,6-dimethylheptan-1-ol, Chiral GC is the preferred, operationally simple method due to the molecule's inherent volatility and the excellent resolving power of cyclodextrin phases. However, if trace-level enantiomeric impurities must be quantified with high precision, or if preparative isolation is the end goal, the pre-column derivatization HPLC method provides the necessary sensitivity and selectivity through engineered π−π interactions.

References

  • A Comparative Guide to Chiral HPLC and GC Analysis for Enantiomeric Excess (ee) Determination of 2-Methyl-1-hexanol , Benchchem. 3

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography , NIH (PMC). 5

  • Chiral High Performance Liquid Chromatography: Review , Human Journals. 4

  • HPLC separation of enantiomers using chiral stationary phases , Česká a slovenská farmacie. 6

  • Chemistry Perfumes Your Daily Life , ResearchGate. 2

  • Synthesis of the Sex Pheromone of the Tea Tussock Moth Based on a Resource Chemistry Strategy , NIH (PMC). 1

  • Synthesis, Study and Utilization of Natural Products , MDPI. 9

  • Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene , Beilstein Journals.10

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of (2R)-2,6-dimethylheptan-1-ol's Absolute Configuration

Audience: Researchers, scientists, and drug development professionals. Executive Summary Determining the absolute configuration of chiral molecules is a critical step in pharmaceutical development, natural product synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Determining the absolute configuration of chiral molecules is a critical step in pharmaceutical development, natural product synthesis, and materials science. For simple, flexible, and non-chromophoric molecules like (2R)-2,6-dimethylheptan-1-ol, this task presents unique challenges that preclude the use of certain routine analytical methods. This guide provides an in-depth comparison of three powerful spectroscopic techniques for assigning absolute stereochemistry: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD) via derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (the Mosher method). We will explore the fundamental principles, deliver field-proven experimental protocols, and present a comparative analysis of their performance. Our findings establish VCD as a highly reliable, non-invasive method, while NMR with derivatization offers a widely accessible alternative. ECD, while powerful, requires chemical modification to introduce a chromophore, adding complexity to the workflow.

Introduction: The Stereochemical Challenge

The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, a fundamental principle governing biological activity. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of absolute configuration is a non-negotiable requirement in modern chemical research and drug development.[1][2]

(2R)-2,6-dimethylheptan-1-ol is a primary alcohol with a single stereocenter. Its structural simplicity, characterized by high conformational flexibility and the absence of a UV-absorbing chromophore, makes it an excellent yet challenging model for comparing modern spectroscopic techniques. Traditional methods like X-ray crystallography are often not feasible for such non-crystalline compounds.[1] This guide will dissect the application of chiroptical and NMR methods to solve this common analytical problem.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical method is governed by the molecule's intrinsic properties. Here, we evaluate three leading techniques for the stereochemical elucidation of (2R)-2,6-dimethylheptan-1-ol.

Vibrational Circular Dichroism (VCD)

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3] Since enantiomers exhibit mirror-image VCD spectra (equal magnitude, opposite sign), this technique provides a direct fingerprint of a molecule's absolute configuration.[2][4]

  • Expertise & Experience: The power of VCD lies in its sensitivity to the entire molecular structure, not just the environment around a chromophore. For a molecule like 2,6-dimethylheptan-1-ol, which lacks a UV chromophore, VCD is exceptionally well-suited as it probes the chiral environment through its rich array of vibrational modes.[1] The validation of the assignment comes from the direct comparison between the experimental spectrum and a spectrum predicted for a known enantiomer using Density Functional Theory (DFT) calculations. A strong match provides high confidence in the assignment.[1][5]

  • Strengths:

    • Applicable to a vast range of chiral molecules, irrespective of functional groups.

    • Non-destructive and requires no chemical derivatization.

    • Provides detailed conformational information in solution.[2]

  • Limitations:

    • Heavily reliant on accurate quantum chemical calculations to predict the theoretical spectrum.[5]

    • Conformational searching is essential for flexible molecules, which can be computationally intensive.[6][7]

    • Requires a specialized VCD spectrometer.[3]

Electronic Circular Dichroism (ECD) via Derivatization

Principle: ECD measures the differential absorption of circularly polarized UV-Vis light associated with electronic transitions.[8] Aliphatic alcohols like our target molecule do not possess a suitable chromophore for ECD analysis. Therefore, a chromophoric group must be chemically attached near the stereocenter.

  • Expertise & Experience: The causality behind derivatization is simple: we introduce a "reporter group" that generates a strong ECD signal, known as a Cotton effect. The sign and intensity of this signal are influenced by the chiral environment of the original alcohol. The exciton chirality method, for instance, is a powerful ECD approach but requires introducing two interacting chromophores.[8] While effective, this multi-step chemical modification process introduces potential sources of error and requires more sample.

  • Strengths:

    • Extremely sensitive, often requiring less sample than VCD or NMR.

    • Well-established rules (e.g., sector rules) can sometimes allow for configuration assignment without computation, although this is less common now.[9]

  • Limitations:

    • Requires chemical synthesis to introduce a chromophore.

    • The derivatization reaction may not go to completion or could introduce impurities.

    • Like VCD, definitive assignment typically requires comparison with computationally predicted spectra.[6][8]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Principle: This technique avoids direct analysis of enantiomers, which are indistinguishable in a standard NMR experiment.[10] Instead, the chiral alcohol is reacted with the two separate enantiomers of a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers.[11][12] These diastereomers have distinct NMR spectra, and the differences in their proton chemical shifts (Δδ) can be used to deduce the absolute configuration of the alcohol.[13]

  • Expertise & Experience: The Mosher method is a cornerstone of stereochemical analysis in organic chemistry.[11][14] Its trustworthiness stems from a well-understood conformational model of the resulting MTPA esters. In the preferred conformation, the substituents of the original alcohol are arranged on either side of the plane of the MTPA phenyl group. This anisotropic environment causes predictable shielding or deshielding effects. By calculating the difference in chemical shifts (Δδ = δS-ester - δR-ester) for protons on both sides of the stereocenter, a consistent pattern of positive and negative values emerges, allowing for the assignment of the configuration.[10][12]

  • Strengths:

    • Utilizes widely available NMR instrumentation.[15]

    • Well-established and extensively documented methodology.

    • Can be performed on a relatively small scale (1-5 mg).[11]

  • Limitations:

    • Requires successful chemical derivatization with both CDA enantiomers.[10]

    • The conformational model can be ambiguous or invalid for sterically hindered or very flexible molecules, potentially leading to misinterpretation.[11]

    • Requires careful and unambiguous assignment of proton NMR signals.[10]

Experimental Workflows and Protocols

The following sections provide detailed protocols and visual workflows for each technique as applied to (2R)-2,6-dimethylheptan-1-ol.

VCD Spectroscopy Workflow

The VCD approach is a powerful, direct method that integrates experimental measurement with computational chemistry.

VCD_Workflow Diagram 1: VCD Experimental & Computational Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_analysis Analysis & Assignment Sample Prepare Sample (1-10 mg in CCl4 or CDCl3) Acquire Acquire VCD & IR Spectra (e.g., 1600-900 cm-1, 4 cm-1 resolution) Sample->Acquire Compare Compare Experimental VCD with Calculated (R) and (S) Spectra Acquire->Compare ConfSearch Perform Conformational Search (e.g., GMMX, CREST) DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) ConfSearch->DFT_Opt FreqCalc DFT Frequency & VCD Calculation (for all low-energy conformers) DFT_Opt->FreqCalc Boltzmann Boltzmann-average Spectra (based on free energies) FreqCalc->Boltzmann Boltzmann->Compare Assign Assign Absolute Configuration (based on best fit) Compare->Assign

Caption: Diagram 1: VCD Experimental & Computational Workflow.

Detailed Protocol: VCD Analysis

  • Sample Preparation: Dissolve 5-10 mg of 2,6-dimethylheptan-1-ol in ~200 µL of a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄).

  • Data Acquisition:

    • Acquire the VCD and IR spectra on a VCD-capable FT-IR spectrometer.[3]

    • Typical parameters: 4 cm⁻¹ resolution, collection time of 4-8 hours.

  • Computational Analysis:

    • Conformational Search: Perform a thorough search for all possible low-energy conformers of the (R)-enantiomer using a suitable method (e.g., CREST).[7] This step is critical for flexible molecules.

    • DFT Optimization & Frequency Calculation: For each identified conformer (typically within 2-3 kcal/mol of the global minimum), perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory).[5][7] This step calculates the IR and VCD intensities for each vibrational mode.

    • Spectral Simulation: Generate a predicted VCD spectrum for each conformer.

    • Boltzmann Averaging: Combine the spectra of all significant conformers, weighting them according to their calculated Boltzmann populations at the experimental temperature.[7] This yields the final predicted spectrum for the (R)-enantiomer. The spectrum for the (S)-enantiomer is its mirror image.

  • Configuration Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers.

    • A clear match between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute configuration.[1][2]

NMR (Advanced Mosher's Method) Workflow

This method relies on creating diastereomers that can be distinguished by ¹H NMR.

Mosher_Workflow Diagram 2: Mosher's Method Workflow cluster_prep Diastereomer Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation Alcohol (R/S)-2,6-dimethylheptan-1-ol (Unknown Configuration, ~2mg) Reaction_R React with (S)-MTPA-Cl (Pyridine, CDCl3) Alcohol->Reaction_R Reaction_S React with (R)-MTPA-Cl (Pyridine, CDCl3) Alcohol->Reaction_S Ester_R (R)-MTPA Ester Reaction_R->Ester_R Ester_S (S)-MTPA Ester Reaction_S->Ester_S NMR_S Acquire ¹H NMR of (S)-Ester Ester_S->NMR_S NMR_R Acquire ¹H NMR of (R)-Ester Ester_R->NMR_R Calculate_Delta Assign signals & Calculate Δδ = δS - δR for each proton NMR_S->Calculate_Delta NMR_R->Calculate_Delta Apply_Model Apply Mosher's Model: Analyze sign pattern of Δδ Calculate_Delta->Apply_Model Assign Assign Absolute Configuration Apply_Model->Assign

Caption: Diagram 2: Mosher's Method Workflow.

Detailed Protocol: Mosher's Ester Analysis [11][12]

  • Esterification (performed in two separate NMR tubes):

    • Tube 1 ((S)-MTPA ester): Dissolve ~1.0 mg of 2,6-dimethylheptan-1-ol in 0.5 mL of anhydrous CDCl₃. Add ~1.2 equivalents of anhydrous pyridine, followed by ~1.1 equivalents of (S)-MTPA-Cl.

    • Tube 2 ((R)-MTPA ester): Repeat the procedure above using (R)-MTPA-Cl.

    • Allow both reactions to proceed at room temperature for 1-4 hours until completion (monitor by TLC if necessary).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both diastereomeric ester samples. 2D NMR experiments (e.g., COSY, HSQC) may be necessary to unambiguously assign all proton signals of the alcohol moiety.[10]

  • Data Analysis:

    • Carefully assign the chemical shifts (δ) for all corresponding protons in the alcohol portion of both the (R)- and (S)-MTPA esters.

    • Calculate the chemical shift difference, Δδ = δS - δR, for each assigned proton.[14]

    • Tabulate the Δδ values.

  • Configuration Assignment:

    • Apply the Mosher model: Protons that lie on the same side of the MTPA phenyl group in the extended conformation will have Δδ values of the same sign.

    • Mentally (or with a model) arrange the molecule. Protons with positive Δδ values are placed on one side of the ester plane, and those with negative Δδ values are on the other. This spatial arrangement reveals the absolute configuration of the original alcohol stereocenter.[10][11]

Data Synthesis & Performance Comparison

To aid researchers in selecting the most appropriate technique, the following table summarizes the key performance characteristics and requirements for each method in the context of analyzing (2R)-2,6-dimethylheptan-1-ol.

FeatureVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing AgentsElectronic Circular Dichroism (ECD)
Principle Differential absorption of polarized IR lightDiastereomer formation & NMR analysisDifferential absorption of polarized UV light
Sample Prep Non-destructive; dissolve in solventRequires chemical derivatization Requires chemical derivatization
Typical Sample 1-10 mg1-5 mg[11]< 1 mg (of purified derivative)
Analysis Time 4-12 hours (including computation)4-8 hours (including reaction)[11][13]6-24 hours (including synthesis & computation)
Computation Req. Essential (DFT for spectral prediction)Not required, but can help with conformational analysisEssential (DFT/TD-DFT for spectral prediction)[6]
Key Advantage No derivatization; direct measurementUses standard NMR equipmentHigh sensitivity (with chromophore)
Key Limitation Requires specialized equipment & computational expertiseModel-dependent; potential for misinterpretation[11]Indirect method; requires synthesis
Confidence Level High (with good spectral match)High, but model-dependentHigh (with good spectral match)

Conclusion and Recommendations

For the unambiguous determination of the absolute configuration of a flexible, non-chromophoric primary alcohol like (2R)-2,6-dimethylheptan-1-ol, Vibrational Circular Dichroism (VCD) stands out as the most direct and robust method. Its primary advantage is the elimination of chemical derivatization, which removes potential sources of ambiguity and side reactions. The direct comparison of an experimental spectrum with a computationally predicted one provides a self-validating system with a very high degree of confidence, provided a thorough conformational analysis is performed.[1][2]

NMR spectroscopy using the Mosher method is a highly valuable and more accessible alternative. Its reliance on standard NMR hardware makes it a practical choice for many laboratories. While generally reliable, the interpretation is model-based and requires caution, especially with flexible substrates where the preferred conformation of the diastereomeric esters may not be obvious.[11]

Electronic Circular Dichroism (ECD) , while a powerful chiroptical technique, is the least suitable for this specific class of molecule in its native form. The mandatory requirement for chemical derivatization to install a chromophore makes the workflow more laborious and introduces additional synthetic steps compared to the other methods.

Therefore, for researchers and drug development professionals facing similar stereochemical challenges, we recommend a primary validation using VCD spectroscopy. The Mosher method can serve as an excellent orthogonal technique to corroborate the VCD assignment, providing an additional layer of confidence in the final structural elucidation.

References

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols - Benchchem.
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed.
  • Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - MDPI.
  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid | The Journal of Organic Chemistry - ACS Publications.
  • FICA, a new chiral derivatizing agent for determining the absolute configuration of secondary alcohols by 19F and 1H NMR spectroscopies - ResearchGate.
  • Chiral Derivatizing Agent for Absolute Configuration - TCI Chemicals.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe.
  • Computational methods and points for attention in absolute configuration determination.
  • [2602.03710] Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules - arXiv.
  • Vibrational circular dichroism (VCD) - Bruker.
  • Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals - Radboud Repository.
  • Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide | The Journal of Organic Chemistry - ACS Publications.
  • Studying Chirality with Vibrational Circular Dichroism - Gaussian.com.
  • Absolute Configuration - YouTube.
  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides | The Journal of Physical Chemistry A - ACS Publications.
  • Theoretical Prediction of Vibrational Circular Dichroism Spectra - DTIC.
  • 2-Heptanol, 2,6-dimethyl- - the NIST WebBook.
  • Synthesis of the Enantiomers ofanti-2,6-Dimethylheptane-1,7-diol Monotetrahydropyranyl Ether and Their Conversion into the Enantiomers of the Sex Pheromone Components of the Apple Leafminer,Lyonetia prunifoliella | Request PDF - ResearchGate.
  • 2,6-Dimethylheptan-1-ol | C9H20O | CID 240232 - PubChem - NIH.
  • 2,6-dimethylheptan-1-ol — Chemical Substance Information - NextSDS.
  • Electronic Circular Dichroism - Encyclopedia.pub.
  • (2S)-2,6-dimethylheptan-1-ol | C9H20O - PubChem.
  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC.
  • (2S)-2,6-dimethylheptan-1-ol | CAS No. 79397-71-0 | Clearsynth.
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  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism - PMC.
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - MDPI.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed.
  • WO2016055602A1 - Production of melonal or 2,6-dimethylhept-5-enal via baeyer-villiger oxidation - Google Patents.
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  • In Search of the Most Stable Molecular Configuration of Heptakis(2,6-O-dimethyl)-β-cyclodextrin and Its Complex with Mianserin: A Comparison of the B3LYP-GD2 and M062X-GD3 Results - PMC.
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  • Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine - MDPI.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2R)-2,6-dimethylheptan-1-ol

For Immediate Use by Laboratory Professionals This guide provides essential, step-by-step procedures for the safe and compliant disposal of (2R)-2,6-dimethylheptan-1-ol. As Senior Application Scientists, we recognize tha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory Professionals

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (2R)-2,6-dimethylheptan-1-ol. As Senior Application Scientists, we recognize that robust safety protocols are the bedrock of innovative research. This document is designed to be a definitive resource for researchers, scientists, and drug development professionals, ensuring that the disposal of this chemical is conducted with the highest regard for safety, environmental stewardship, and regulatory compliance. Our commitment is to empower your research by providing clarity and confidence in your laboratory's operational and safety practices.

Understanding the Chemical Profile and Associated Hazards

Key Inferred Properties and Hazards:

PropertyAnticipated Value/ClassificationRationale
Physical State LiquidConsistent with similar alcohols.
Flammability Combustible LiquidAlcohols in this molecular weight range are typically combustible.
Health Hazards Skin Irritant, Serious Eye IrritantBased on data for 2,6-dimethylheptan-2-ol.[1]
Environmental Hazards Potentially harmful to aquatic life.As a standard precaution for organic solvents.

The primary directive for the disposal of (2R)-2,6-dimethylheptan-1-ol is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to environmental contamination and significant legal and financial penalties under regulations such as the Resource Conservation and Recovery Act (RCRA).[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of (2R)-2,6-dimethylheptan-1-ol from the point of generation to its final removal by a licensed waste disposal service.

Waste Determination and Classification

The first critical step is to classify the waste. Based on its properties as a combustible liquid, (2R)-2,6-dimethylheptan-1-ol waste falls under the ignitability characteristic (D001) as defined by the Environmental Protection Agency (EPA) if it has a flashpoint below 60°C (140°F). Even if the flashpoint is above this threshold, it is best practice to manage it as a regulated chemical waste.

Container Selection and Management

Proper containment is paramount to preventing spills and ensuring safety.

  • Container Material: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

  • Container Condition: Ensure the container is clean, dry, and in good condition before use. Never use containers that previously held incompatible chemicals.

  • Filling: Do not overfill the waste container. A good rule of thumb is to fill it to no more than 80% of its capacity to allow for vapor expansion.

Labeling Requirements

Accurate and clear labeling is a legal requirement and essential for safe handling.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Content Identification: Clearly write the full chemical name, "(2R)-2,6-dimethylheptan-1-ol," and its concentration if it is in a mixture. Avoid abbreviations or chemical formulas.

  • Hazard Identification: Indicate the relevant hazards, such as "Flammable" and "Irritant."

Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Waste should be accumulated at or near the point of generation in a designated SAA that is under the control of the laboratory personnel.[5]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.

  • Secondary Containment: It is highly recommended to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Disposal Logistics: From the Lab to Final Disposition

The final stage of the disposal process involves the safe and compliant removal of the chemical waste from your facility.

Step 1: Request for Pickup Once the waste container is full or has reached the designated accumulation time limit (typically 90 or 180 days, depending on your facility's generator status), contact your institution's Environmental Health and Safety (EHS) department or your contracted licensed hazardous waste disposal service to schedule a pickup.[4][5]

Step 2: Documentation Complete any necessary waste pickup forms or manifests provided by your EHS department or the waste disposal vendor. This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste as mandated by the RCRA.

Step 3: Final Disposal Method The licensed waste disposal service will transport the (2R)-2,6-dimethylheptan-1-ol waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and environmentally responsible disposal method for flammable organic liquids is high-temperature incineration.

Decision-Making Flowchart for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (2R)-2,6-dimethylheptan-1-ol.

Caption: Disposal workflow for (2R)-2,6-dimethylheptan-1-ol.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • The Environmental Law Firm. (2019, April 9). EPA Proposal to Modernize the RCRA Ignitability Characteristic May Cause More Wastes to be Classified as Hazardous. [Link]

  • U.S. Environmental Protection Agency. (2025, December 29). Frequent Questions About Hazardous Waste Identification. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. [Link]

  • Defense Centers for Public Health. (n.d.). Ignitable Waste Exclusion Clarification. [Link]

  • Chem Service. (2015, February 12). Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (1992, July). RCRA/Superfund/OUST Hotline Monthly Report Question. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,6-dimethylheptan-4-one. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,6-Dimethylheptan-2-ol. [Link]

  • NextSDS. (n.d.). 2,6-dimethylheptan-1-ol — Chemical Substance Information. [Link]

  • Kao Chemicals. (2021, August 31). Material Safety Data Sheet. [Link]

  • Environmental Resources Management. (2014, July 1). Workshop of the latest development on the evaluation method of Environmental Fate & Bioaccumulation. [Link]

  • Bio Based Press. (2025, June 2). Environmental fate of chemicals in societal use. [Link]

  • AERU - University of Hertfordshire. (2026, February 2). Formaldehyde. [Link]

  • Staples, C. A., et al. (2001, April 15). Fate, effects and potential environmental risks of ethylene glycol: a review. PubMed. [Link]

  • Ministry of the Environment, Japan. (n.d.). 1-Naphthol. [Link]

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Handling

Personal protective equipment for handling (2R)-2,6-dimethylheptan-1-ol

As a Senior Application Scientist, I have developed this comprehensive technical guide to ensure that researchers, scientists, and drug development professionals can safely and efficiently integrate (2R)-2,6-dimethylhept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive technical guide to ensure that researchers, scientists, and drug development professionals can safely and efficiently integrate (2R)-2,6-dimethylheptan-1-ol into their laboratory workflows.

Standard safety data sheets often list rules without context. This guide transcends basic compliance by explaining the mechanistic causality behind every safety precaution, ensuring that your laboratory operates on a self-validating system of scientific logic and rigorous safety standards.

Chemical Profiling and Quantitative Data

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties that dictate the compound's behavior. (2R)-2,6-dimethylheptan-1-ol is a branched aliphatic primary alcohol. Its structure imparts specific lipophilic and combustible properties that directly inform our handling protocols.

Table 1: Physicochemical Properties and Hazard Classifications

ParameterValue / ClassificationMechanistic Implication
Chemical Formula C₉H₂₀OBranched alkyl chain increases lipophilicity[1].
Molecular Weight 144.25 g/mol Moderate volatility; vapor accumulation is possible[1].
CAS Number 2768-12-9 (General)Standard identifier for regulatory tracking[1].
XLogP ~2.44High lipid solubility; easily penetrates biological membranes[2].
Flammability Category 4 (Combustible)Vapors can ignite if exposed to sparks or open flames[3].
Dermal Hazard Category 2 (Skin Irritant)Defats the skin upon contact due to lipophilic nature[4].
Ocular Hazard Category 2A (Eye Irritant)Causes severe irritation and potential corneal damage[5].
Environmental Category 3 (Aquatic Toxicity)Bioaccumulates in aquatic ecosystems; strictly prohibits drain disposal[3].

Data sourced from and standardized .

Hazard Causality and PPE Selection Matrix

Laboratory safety is not arbitrary. Every piece of PPE is a targeted barrier against a specific physicochemical threat. Because (2R)-2,6-dimethylheptan-1-ol is an alkyl alcohol with an XLogP of ~2.44, it readily partitions into the lipid bilayers of human skin and eye tissue, causing rapid defatting and irritation[2][5].

HazardLogic H1 Combustible Liquid (Category 4) R1 Vapor Ignition Risk H1->R1 H2 Skin Irritant (Category 2) R2 Dermal Defatting & Absorption H2->R2 H3 Eye Irritant (Category 2A) R3 Corneal Damage H3->R3 P1 Fume Hood & Ignition Control R1->P1 P2 Nitrile Gloves & Lab Coat R2->P2 P3 Safety Goggles / Face Shield R3->P3

Diagram 1: Mechanistic link between chemical hazards, physiological risks, and PPE selection.

Required PPE Profile:
  • Dermal Protection: Use 8-mil Nitrile gloves . Causality: Nitrile provides superior chemical resistance against higher molecular weight aliphatic alcohols compared to latex, preventing the compound from compromising the glove's structural integrity.

  • Ocular Protection: Wear ANSI Z87.1 compliant chemical splash goggles . Causality: Standard safety glasses lack orbital seals, leaving the eyes vulnerable to Category 2A irritating vapors and micro-splashes[3].

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood . Causality: Maintaining a face velocity of ≥100 fpm ensures that combustible vapors (H227) are captured before reaching the operator's breathing zone or accumulating to their Lower Explosive Limit (LEL)[5].

Standard Operating Procedure (SOP): Routine Handling

To ensure a self-validating safety system, follow this procedural workflow when handling the compound in drug development or synthetic applications:

  • Pre-Operational Verification: Confirm the fume hood is operational (alarm is silent, sash is at the correct height). Verify that no open flames or static-prone devices are within the workspace.

  • PPE Donning: Equip a flame-resistant lab coat, chemical splash goggles, and intact nitrile gloves.

  • Transfer Mechanics: Use grounded, conductive labware if transferring large volumes to prevent static discharge. Open the reagent bottle slowly to allow any built-up vapor pressure to safely vent into the hood exhaust.

  • Execution: Perform all pipetting, mixing, and heating operations at least 6 inches inside the fume hood plane to guarantee total vapor capture.

  • Post-Handling Decontamination: Tightly seal the primary container. Wash hands thoroughly with soap and water immediately after removing gloves. Causality: Mechanical removal of lipophilic micro-residues prevents delayed ocular damage from accidental eye-rubbing.

Emergency Spill Mitigation Protocol

In the event of a spill, the primary threats are vapor ignition and environmental contamination. Execute the following steps immediately:

SpillResponse Start Spill Detected Step1 1. Isolate Area & Eliminate Ignition Sources Start->Step1 Step2 2. Don Emergency PPE (Respirator, Heavy Nitrile) Step1->Step2 Step3 3. Contain with Inert Absorbent (Sand/Vermiculite) Step2->Step3 Step4 4. Collect into Sealable Waste Container Step3->Step4 Step5 5. Label as Hazardous Combustible Waste Step4->Step5 Step6 6. Transfer to EHS for Incineration Step5->Step6

Diagram 2: Step-by-step emergency workflow for spill containment and hazardous waste disposal.

Spill Execution Steps:

  • Evacuation & Isolation: Immediately halt work. Alert nearby personnel and eliminate all ignition sources (unplug hotplates, extinguish flames)[5].

  • PPE Escalation: If the spill is outside a ventilated enclosure, don a half-face respirator equipped with Organic Vapor (OV) cartridges to protect against inhalation.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Causality: Using inert materials prevents exothermic reactions that could ignite the combustible liquid[3].

  • Safe Collection: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a chemically compatible, sealable secondary waste container.

Waste Management and Disposal Plan

Because (2R)-2,6-dimethylheptan-1-ol is classified as Harmful to Aquatic Life with Long Lasting Effects (Category 3), it must never be discharged into laboratory sinks or municipal drains[3][5].

  • Segregation: Collect all liquid waste and contaminated consumables (pipette tips, absorbent materials) in dedicated, clearly labeled "Non-Halogenated Combustible Organic Waste" containers. Causality: Mixing with incompatible oxidizers or halogenated waste can lead to dangerous, pressure-generating cross-reactions.

  • Labeling: Affix a hazardous waste tag detailing the exact chemical composition, the accumulation start date, and the specific hazard categories (Combustible, Irritant, Environmental Hazard).

  • Storage: Store the sealed waste container in a designated, ventilated flammable storage cabinet away from direct sunlight and heat sources.

  • Final Disposal: Transfer the waste to your institution's Environmental Health and Safety (EHS) department for professional high-temperature incineration[3].

References

  • 2,6-Dimethylheptan-1-ol | C9H20O | CID 240232 Source: PubChem, National Institutes of Health URL: [Link]

  • Dimetol® (Givaudan) 6061 - SAFETY DATA SHEET Source: Perfumer's Apprentice URL: [Link]

Sources

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